Thioxanthene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9H-thioxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUJGAVDBINPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180732 | |
| Record name | Thioxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261-31-4 | |
| Record name | Thioxanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-dibenzo[b,e]thiin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3P67894A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of the Thioxanthene Core
For researchers, scientists, and drug development professionals, the thioxanthene scaffold represents a privileged structure in medicinal chemistry, most notably for its applications in the development of antipsychotic drugs.[1][2] This guide provides a detailed overview of the synthesis of the core this compound structure, its characterization, and the experimental protocols necessary for its preparation and analysis.
Synthesis of the this compound Core Structure
The synthesis of the this compound core can be approached through several strategic pathways. The most common and versatile methods involve the cyclization of diaryl thioether precursors or the reduction of a thioxanthone intermediate.
A prevalent method for constructing the this compound nucleus is through an intramolecular Friedel-Crafts reaction.[3] This approach typically begins with the synthesis of a diaryl thioether alcohol, which is then cyclized under acidic conditions. For instance, starting from appropriate precursors, a diaryl thioether with a suitable alcohol functional group can be synthesized in two steps via a metal-free nucleophilic aromatic substitution (SNAr) and a Grignard reaction.[3] The subsequent intramolecular Friedel-Crafts alkylation, often catalyzed by an organocatalyst like trifluoroacetic acid (TFA), yields the this compound core with high efficiency.[3]
Another fundamental route involves the reduction of thioxanthen-9-one. Thioxanthen-9-one itself can be synthesized by reacting o-mercaptobenzoic acid with benzene in the presence of concentrated sulfuric acid.[4] The subsequent reduction of the ketone functionality at the 9-position can be achieved using various reducing agents. A common and effective method utilizes a combination of lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in an anhydrous solvent like tetrahydrofuran (THF).[5] This reduction proceeds with high yield to furnish the 9H-thioxanthene core.
Further functionalization of the this compound core is a critical aspect of developing new derivatives with specific pharmacological profiles.[6] Strategies to achieve regioselective functionalization include directed ortho-metalation (DoM) and transition-metal-catalyzed C-H functionalization.[6] Electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts acylation, are also employed, although controlling regioselectivity can be challenging due to the activating nature of the sulfur atom.[6]
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Thioxanthenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthene, a sulfur-containing heterocyclic compound, forms the core of a versatile class of molecules with significant applications in medicinal chemistry and materials science. Its derivatives have been extensively explored as antipsychotic drugs, anticancer agents, and photosensitizers for photodynamic therapy (PDT). The therapeutic and functional efficacy of this compound derivatives are intrinsically linked to their photophysical and electrochemical properties. This guide provides a comprehensive overview of these characteristics, including key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Structure
The fundamental this compound structure consists of a tricyclic system where a central thiopyran ring is fused to two benzene rings. The sulfur atom in the thiopyran ring and the C9 position are key sites for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.
Photophysical Properties
The interaction of this compound derivatives with light is fundamental to their application in areas such as fluorescence imaging and photodynamic therapy. Key photophysical parameters include light absorption (UV-Vis), fluorescence emission, fluorescence quantum yield, and fluorescence lifetime.
Data Presentation: Photophysical Properties of this compound Derivatives
The following table summarizes the key photophysical properties of selected this compound derivatives.
| Compound | Solvent | λ_abs (nm) | log ε | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| Tetracyclic this compound 1 | DMSO | 412 | 4.18 | 545 | 0.08 | 5560 | [1] |
| Tetracyclic this compound 2 | DMSO | 358 | 4.26 | 433 | 0.23 | 4980 | [1] |
| Tetracyclic this compound 3 | DMSO | 412 | 4.23 | 545 | 0.05 | 5560 | [1] |
| Tetracyclic this compound 4 | DMSO | 412 | 4.11 | 545 | < 0.01 | 5560 | [1] |
| Thioxanthone | Protic Solvents | - | - | - | ~0.4-0.5 | - | [2] |
Note: This table is populated with available data and will be expanded as more comprehensive data becomes available.
Electrochemical Properties
The electrochemical behavior of thioxanthenes, particularly their oxidation and reduction potentials, is crucial for understanding their reactivity, mechanism of action in biological systems, and potential for use in electronic materials. Cyclic voltammetry is the primary technique used to investigate these properties.
Data Presentation: Electrochemical Properties of this compound Derivatives
| Compound | Solvent | E_ox (V) | E_red (V) | Reference |
| 2-Methyl-9H-thioxanthen-9-one | - | - | - | [3] |
| 2-Methyl-9H-thioxanthen-9-one S,S-dioxide | - | - | - | [3] |
| Xanthene derivative | CH₃CN | 1.74 (peak) | - | [4] |
| This compound derivative | CH₃CN | - | - | [4] |
Note: This table highlights the need for more comprehensive and standardized reporting of electrochemical data for this compound derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of aminated tetracyclic thioxanthenes involves the nucleophilic aromatic substitution of a halogenated thioxanthen-9-one with an appropriate amine, followed by a dehydrative cyclization.[1][5]
General Procedure:
-
A suspension of the starting 1-chloro-4-propoxy-9H-thioxanthen-9-one, the desired amine (guanidine or urea derivative), copper(I) iodide (CuI), and potassium carbonate (K₂CO₃) in methanol is prepared in a sealed flask.[5]
-
The reaction mixture is heated at 100 °C for 48 hours.[5]
-
The resulting product is then purified using techniques such as flash column chromatography.
Another general synthesis for the 9H-thioxanthene core involves the reduction of thioxanthone.[6]
General Procedure:
-
A solution of aluminum chloride (AlCl₃) in dry tetrahydrofuran (THF) is added to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C.[6]
-
Thioxanthone is then added to the mixture.
-
The reaction is refluxed for 1 hour, then cooled and quenched with ethyl acetate.
-
The product is extracted with ethyl acetate and washed sequentially with HCl, NaHCO₃, and brine.
-
The organic layer is dried and the solvent is removed to yield 9H-thioxanthene.[6]
Photophysical Measurements
UV-Vis Absorption Spectroscopy:
-
Prepare solutions of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol) at concentrations ranging from 10⁻³ to 10⁻⁶ mol/L.[1]
-
Use a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The molar absorption coefficient (ε) can be determined from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to record the emission spectra.
-
Excite the sample at a wavelength corresponding to a major absorption peak.
-
Scan the emission monochromator to record the fluorescence spectrum.
-
Fluorescence Quantum Yield (Φ_F): The quantum yield is determined relative to a standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.90).[1] The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' and 'r' denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is recorded. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Electrochemical Measurements
Cyclic Voltammetry (CV):
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Scan the potential of the working electrode linearly with time between set limits and record the resulting current. The resulting plot of current versus potential is a cyclic voltammogram, from which oxidation and reduction potentials can be determined.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Several this compound derivatives function as antipsychotic drugs by acting as antagonists of the dopamine D2 receptor. The following diagram illustrates the signaling cascade initiated by dopamine binding to the D2 receptor, which is inhibited by this compound-based drugs.
Experimental Workflow: Synthesis and Characterization of this compound Derivatives
The following diagram outlines a typical experimental workflow for the synthesis and subsequent photophysical and electrochemical characterization of novel this compound derivatives.
Conclusion
This technical guide provides a foundational understanding of the photophysical and electrochemical properties of thioxanthenes. The presented data, protocols, and diagrams offer a valuable resource for researchers and professionals engaged in the design and development of novel this compound-based compounds for therapeutic and materials science applications. Further systematic studies are required to expand the quantitative database of these properties for a wider range of derivatives, which will undoubtedly accelerate the discovery of new and improved this compound-based technologies.
References
- 1. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Synthesis, Structures, and Optoelectronic Properties of Pyrene-Fused Thioxanthenes - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Thioxanthenes: A Technical Guide to Their Historical Development and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of thioxanthene-based antipsychotics marked a significant milestone in the pharmacological management of psychosis, building upon the foundational discoveries of the preceding phenothiazine era. This technical guide provides an in-depth exploration of the historical development, structure-activity relationships, and core pharmacology of this important class of neuroleptic agents. It is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and drug development.
The story of the thioxanthenes begins in the late 1950s, following the revolutionary introduction of chlorpromazine. This prompted an intensive search for structurally related compounds with improved efficacy and tolerability. The thioxanthenes emerged from this research as "carbon-analogues" of phenothiazines, where the nitrogen atom in the central ring is replaced by a carbon atom with a double bond to the side chain. This seemingly minor alteration led to a new class of antipsychotics with a distinct pharmacological profile. The first this compound, chlorprothixene, was synthesized and introduced by Lundbeck in 1959.
A critical aspect of this compound pharmacology is the stereoisomerism of the exocyclic double bond, giving rise to cis (Z) and trans (E) isomers. It was discovered that the antipsychotic activity resides almost exclusively in the cis (Z) isomer, a finding that guided the development of subsequent drugs in this class.
Key this compound-Based Antipsychotics: A Historical Timeline
| Drug | Year of Introduction | Key Developmental Notes |
| Chlorprothixene | 1959 | The first this compound to be synthesized and marketed. |
| Clopenthixol | 1961 | Initially introduced as a mixture of cis (Z) and trans (E) isomers. |
| Zuclopenthixol | 1962 | The pure, pharmacologically active cis (Z) isomer of clopenthixol. |
| Thiothixene | 1967 | A potent this compound derivative. |
| Flupentixol | ~1960s | Developed as a potent antipsychotic, also with antidepressant properties at lower doses. |
Quantitative Analysis of Receptor Binding Affinities
The therapeutic effects and side-effect profiles of this compound antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for key this compound derivatives at several important receptors. Lower Ki values indicate higher binding affinity.
| Compound | D₁ (Ki, nM) | D₂ (Ki, nM) | 5-HT₂A (Ki, nM) | H₁ (Ki, nM) | M₁ (Ki, nM) | α₁ (Ki, nM) |
| Chlorprothixene | 18 | 2.96 | 9.4 | 3.75 | >1000 | 1.8 |
| Clopenthixol (cis/trans mixture) | High Affinity | High Affinity | High Affinity | Moderate Affinity | Low Affinity | High Affinity |
| Zuclopenthixol (cis-isomer) | 1.1 | 1.4 | 14 | 20 | >1000 | 18 |
| Flupentixol (cis-isomer) | High Affinity | High Affinity | Moderate Affinity | Weaker Affinity | Low Affinity | Moderate Affinity |
| Thiothixene | 1.1 | 0.2 | 10 | 10 | >1000 | 18 |
Note: Ki values can vary between studies depending on the experimental conditions. The qualitative descriptions for clopenthixol and flupentixol are based on their known pharmacological profiles.
Experimental Protocols
General Synthesis of the this compound Nucleus (Example: Chlorprothixene)
The synthesis of chlorprothixene serves as a representative example of the general chemical approach to creating this compound derivatives.
Step 1: Synthesis of 2-(4-chlorophenylthio)benzoic acid 2-mercaptobenzoic acid is reacted with 1-bromo-4-chlorobenzene.
Step 2: Formation of the Acid Chloride The resulting 2-(4-chlorophenylthio)benzoic acid is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form the corresponding acid chloride.
Step 3: Intramolecular Cyclization In the presence of a Lewis acid catalyst like aluminum chloride, the acid chloride undergoes an intramolecular Friedel-Crafts acylation to yield 2-chlorothioxanthone.
Step 4: Grignard Reaction 2-chlorothioxanthone is reacted with 3-dimethylaminopropylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol intermediate.
Step 5: Dehydration The tertiary alcohol is dehydrated, typically using a strong acid or by acetylation followed by pyrolysis, to form the exocyclic double bond, yielding chlorprothixene as a mixture of (Z) and (E) isomers.
Synthesis of Flupentixol Dihydrochloride
Flupentixol dihydrochloride can be synthesized from 2-trifluoromethylthioxanthen-9-one.
Step 1: Barbier Reaction 2-trifluoromethylthioxanthen-9-one is reacted with allyl bromide in the presence of a metal such as zinc or magnesium to form 2-trifluoromethyl-9-allyl-9-thioxanthenol.
Step 2: Dehydration The resulting alcohol is dehydrated to yield 2-trifluoromethyl-9-(2-propenylidene)this compound.
Step 3: Condensation The product from Step 2 is then condensed with N-(2-hydroxyethyl)piperazine in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to give the flupentixol free base.
Step 4: Salt Formation The flupentixol base is then treated with hydrochloric acid to form flupentixol dihydrochloride.
Separation of cis(Z) and trans(E) Isomers
The separation of the geometric isomers is crucial for obtaining the pharmacologically active form.
Method: Fractional Crystallization This method leverages the different solubilities of the isomeric salts.
-
The mixture of isomers (e.g., clopenthixol) is dissolved in a suitable solvent (e.g., ethanol).
-
The solution is acidified with an acid (e.g., hydrochloric acid) to form the salts.
-
The solution is slowly cooled, allowing the less soluble isomer to crystallize out first.
-
The crystals are collected by filtration.
Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol outlines a general procedure to determine the binding affinity (Ki) of a this compound compound for the D₂ receptor.
Materials:
-
Cell membranes prepared from cells expressing the human D₂ receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., haloperidol).
-
Test this compound compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each well, add the cell membrane preparation, the radioligand ([³H]-Spiperone), and either buffer (for total binding), the non-specific binding control, or the test compound at a specific concentration. Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D₂ Receptor Signaling Pathway
This compound antipsychotics primarily exert their therapeutic effects through antagonism of the dopamine D₂ receptor, a G-protein coupled receptor (GPCR) of the Gi/o family.
Serotonin 5-HT₂A Receptor Signaling Pathway
Many thioxanthenes also exhibit affinity for serotonin 5-HT₂A receptors, which are Gq-coupled GPCRs. Antagonism at these receptors is thought to contribute to the "atypical" properties of some antipsychotics, such as a lower incidence of extrapyramidal side effects.
Antipsychotic Drug Discovery and Development Workflow
The development of a new antipsychotic drug is a long and complex process, involving several key stages from initial discovery to regulatory approval.
Conclusion
The historical development of this compound-based antipsychotics represents a significant advancement in psychopharmacology. Stemming from the phenothiazines, this class of drugs provided a new scaffold for the development of effective treatments for psychosis. The elucidation of their primary mechanism of action, dopamine D₂ receptor antagonism, has been pivotal in our understanding of the neurobiology of psychotic disorders. The ongoing study of their structure-activity relationships and diverse receptor binding profiles continues to inform the design of novel and improved antipsychotic agents. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in their continued efforts to advance the field of neuropsychopharmacology.
Spectroscopic Analysis of Novel Thioxanthenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the structural elucidation of novel thioxanthene derivatives. Thioxanthenes are a significant class of sulfur-containing heterocyclic compounds with a diverse range of pharmacological activities, including antipsychotic, anticancer, and antimicrobial properties. The development of new this compound-based therapeutic agents relies on precise and unambiguous structural characterization, for which these spectroscopic methods are indispensable.
Core Spectroscopic Techniques in this compound Analysis
The structural backbone of this compound, a tricyclic system with a central thiopyran ring, presents a unique spectroscopic fingerprint. Substitutions on the aromatic rings and the central ring introduce distinct changes that can be meticulously analyzed using a combination of NMR, MS, and IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment, connectivity, and relative number of protons, while ¹³C NMR provides insights into the types of carbon atoms present. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the precise connectivity of atoms in complex novel derivatives.
-
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides the exact molecular formula, which is a critical piece of data for a newly synthesized molecule. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the compound's structure and the nature of its substituents.
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups such as carbonyls, amines, hydroxyls, and the characteristic aromatic C-H and C=C bonds.
Quantitative Spectroscopic Data of Novel this compound Derivatives
The following tables summarize the key spectroscopic data for a series of recently synthesized tetracyclic this compound derivatives, providing a reference for researchers working on similar scaffolds.[1]
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Novel Tetracyclic Thioxanthenes in CDCl₃ [1]
| Proton | Compound 11 (δ, ppm, J in Hz) | Compound 12 (δ, ppm, J in Hz) | Compound 13 (δ, ppm, J in Hz) | Compound 14 (δ, ppm, J in Hz) |
| H8 | 8.79 (dd, J = 8.10, 1.58) | 8.85 (dd, J = 7.98, 1.04) | 8.83 (dd, J = 8.07, 1.41) | 8.83 (dd, J = 8.07, 1.41) |
| H6 | 7.46 (ddd, J = 8.05, 6.75, 1.35) | 7.48 (ddd, J = 8.04, 6.69, 1.39) | 7.48 (ddd, J = 8.07, 6.69, 1.38) | 7.48 (ddd, J = 8.07, 6.69, 1.38) |
| H5 | 7.43 (dd, J = 8.00, 1.58) | 7.43 (m) | 7.42 (dd, J = 8.07, 1.41) | 7.42 (dd, J = 8.07, 1.41) |
| H3 | 7.39 (d, J = 9.00) | 7.53 (d, J = 9.09) | 7.52 (d, J = 9.09) | 7.52 (d, J = 9.09) |
| H7 | 7.36 (ddd, J = 8.15, 6.70, 1.53) | 7.38 (ddd, J = 8.07, 6.69, 1.43) | 7.37 (ddd, J = 8.07, 6.69, 1.38) | 7.37 (ddd, J = 8.07, 6.69, 1.38) |
| H2 | 7.32 (d, J = 9.00) | 7.74 (d, J = 9.06) | 7.73 (d, J = 9.09) | 7.73 (d, J = 9.09) |
| NH₂ | 5.05 (s) | - | - | - |
| Ha | 4.12 (t, J = 6.45) | 4.19 (t, J = 6.41) | 4.18 (t, J = 6.42) | 4.18 (t, J = 6.42) |
| Hb | 1.90 (st, J = 7.35) | 1.93 (st, J = 7.26) | 1.92 (st, J = 7.29) | 1.92 (st, J = 7.29) |
| Hc | 1.12 (t, J = 7.43) | 1.14 (t, J = 7.41) | 1.13 (t, J = 7.41) | 1.13 (t, J = 7.41) |
| H1' | - | 9.02 (s) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Novel Tetracyclic Thioxanthenes in CDCl₃ [1]
| Carbon | Compound 11 (δ, ppm) | Compound 12 (δ, ppm) | Compound 13 (δ, ppm) | Compound 14 (δ, ppm) |
| C9 | 158.2 | 158.2 | 158.2 | 158.2 |
| C1' | - | 154.4 | - | - |
| C4 | 149.3 | 149.3 | 149.3 | 149.3 |
| C1 | 146.9 | 146.9 | 146.9 | 146.9 |
| C1a | 136.0 | 136.0 | 136.0 | 136.0 |
| C6 | 131.9 | 131.9 | 131.9 | 131.9 |
| C8 | 128.0 | 128.0 | 128.0 | 128.0 |
| C8a | 127.8 | 127.8 | 127.8 | 127.8 |
| C7 | 126.8 | 126.8 | 126.8 | 126.8 |
| C5 | 126.7 | 126.7 | 126.7 | 126.7 |
| C2 | 123.2 | 123.2 | 123.2 | 123.2 |
| C9a | 120.6 | 120.6 | 120.6 | 120.6 |
| C3 | 119.0 | 119.0 | 119.0 | 119.0 |
| C4a | 118.6 | 118.6 | 118.6 | 118.6 |
| Ca | 71.4 | 71.4 | 71.4 | 71.4 |
| Cb | 22.9 | 22.9 | 22.9 | 22.9 |
| Cc | 10.8 | 10.8 | 10.8 | 10.8 |
Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data for Novel Tetracyclic Thioxanthenes [1]
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Key IR Absorptions (νₘₐₓ, cm⁻¹) |
| 11 | C₁₉H₁₇N₃OS | 336.1165 | 336.1162 | 3462, 3297, 3157, 2963, 1638, 1608 |
| 12 | C₂₀H₁₆N₂OS | 345.1056 | 345.1053 | 3445, 2963, 1645, 1608, 1572 |
| 13 | C₂₁H₁₉N₃OS | 362.1321 | 362.1319 | 3447, 2926, 1648, 1608, 1573 |
| 14 | C₂₆H₂₁N₃O₂S | 452.1427 | 452.1424 | 3447, 2924, 1712, 1649, 1608 |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the NMR, MS, and IR analysis of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified novel this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
If required for full structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC using standard instrument parameters.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation :
-
Prepare a stock solution of the novel this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrument Setup and Data Acquisition :
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set up the ESI source parameters, including the capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature. These parameters should be optimized for the specific compound and solvent system.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry, ensure the instrument is operating in the appropriate mode to achieve high mass accuracy.
-
-
Data Analysis :
-
Determine the m/z value of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
For HRMS data, use the accurate mass to calculate the elemental composition using the instrument's software.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid, powdered novel this compound derivative onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrument Setup and Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis :
-
Identify the major absorption bands in the spectrum.
-
Correlate the frequencies of these bands to specific functional groups using standard IR correlation tables. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern characteristic of the entire molecule.
-
Visualizing Spectroscopic Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of novel compounds.
References
An In-depth Technical Guide to Quantum Yield Determination for Thioxanthene Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the quantum yields of thioxanthene photosensitizers. This compound derivatives are a promising class of compounds in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon photoirradiation. Accurate determination of their fluorescence, triplet state, and singlet oxygen quantum yields is crucial for evaluating their efficacy and mechanism of action.
Core Concepts in Quantum Yield Determination
The quantum yield (Φ) of a photochemical process is a measure of its efficiency, defined as the ratio of the number of times a specific event occurs to the number of photons absorbed by the system. For photosensitizers, the key quantum yields of interest are:
-
Fluorescence Quantum Yield (Φf): This measures the efficiency of the emission of a photon from the excited singlet state. A lower Φf often suggests a higher efficiency of intersystem crossing to the triplet state, which is desirable for Type II photosensitizers.
-
Triplet State Quantum Yield (ΦT): This quantifies the efficiency of the formation of the excited triplet state from the excited singlet state through intersystem crossing (ISC). A high ΦT is a prerequisite for efficient singlet oxygen generation.
-
Singlet Oxygen Quantum Yield (ΦΔ): This is a critical parameter for evaluating Type II photosensitizers and represents the efficiency of generating singlet oxygen (¹O₂) from the interaction of the triplet-state photosensitizer with ground-state molecular oxygen (³O₂).
Quantitative Photophysical Data of this compound Derivatives
The photophysical properties of this compound photosensitizers are highly dependent on their molecular structure, including the nature and position of substituents, and the solvent environment. Below are tables summarizing available quantitative data for representative this compound derivatives.
Table 1: Fluorescence Quantum Yields (Φf) of Selected this compound Derivatives
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference Standard (Φref) |
|---|---|---|---|---|---|
| Tetracyclic this compound Derivative 11 | DMSO | 425 | 521 | 0.14 | Fluorescein (0.90) |
| Tetracyclic this compound Derivative 12 | DMSO | 394 | 483 | 0.51 | Fluorescein (0.90) |
| Tetracyclic this compound Derivative 13 | DMSO | 457 | 548 | 0.31 | Fluorescein (0.90) |
| 2-Bromo-9H-thioxanthene | 0.1 M H₂SO₄ | Not Specified | Not Specified | Not Specified | Quinine Sulfate (0.546) |
Table 2: Triplet and Singlet Oxygen Quantum Yields (ΦT and ΦΔ) of Selected this compound Derivatives
| Compound | Solvent | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Standard (Φref) |
|---|---|---|---|---|
| Thioxanthone | Acetonitrile | 0.66 | Not Specified | Not Specified |
| Thioxanthone | Benzene | 0.84 | Not Specified | Not Specified |
| Thionated Benzothis compound Imide (T1) | Chloroform | Not Specified | ~1.0 | Not Specified |
| Thionated Benzothis compound Imide (T2) | Chloroform | Not Specified | ~1.0 | Not Specified |
| Thionated Benzothis compound Imide (T3) | Chloroform | Not Specified | 0.78 | Not Specified |
Experimental Protocols
Accurate determination of quantum yields requires careful experimental design and execution. The following sections provide detailed methodologies for the key experiments.
Determination of Fluorescence Quantum Yield (Φf) by the Relative Method
The relative method is a widely used technique that compares the fluorescence of a sample to that of a standard with a known quantum yield.[1][2]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound photosensitizer of interest
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φref = 0.546; or fluorescein in 0.1 M NaOH, Φref = 0.90)[1][3]
-
Spectroscopic grade solvent that dissolves both the sample and the standard.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound sample and the reference standard in the chosen solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[2]
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each working solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each working solution, record the fluorescence emission spectrum over the appropriate wavelength range, ensuring the entire emission band is captured.[1]
-
Maintain identical experimental conditions (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of absorbance (A).
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the fluorescence quantum yield of the sample (ΦS) using the following equation:
ΦS = ΦR × (GradS / GradR) × (nS² / nR²)
where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients of the plots for the sample and reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and reference, respectively. If the same solvent is used, this term becomes 1.[1]
-
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ) by Chemical Trapping
This method involves the use of a chemical trap that reacts with singlet oxygen, leading to a measurable change, typically a decrease in the trap's absorbance. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with ¹O₂.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Quartz cuvettes (1 cm path length)
-
This compound photosensitizer of interest
-
Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Φref ≈ 0.75 in methanol)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., methanol, chloroform)
-
Oxygen source for saturating the solutions
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the this compound sample, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent premature bleaching.
-
Prepare test solutions containing the photosensitizer (sample or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have a similar absorbance at the irradiation wavelength for both the sample and the reference. A typical concentration for DPBF is around 50 µM.
-
-
Oxygen Saturation: Saturate the test solutions with oxygen by bubbling with O₂ gas for a consistent period before irradiation.
-
Irradiation and Monitoring:
-
Place the cuvette containing the test solution in the spectrophotometer and record the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
At regular time intervals, stop the irradiation and record the absorbance of DPBF. Continue this process until a significant decrease in DPBF absorbance is observed.
-
Repeat the experiment under identical conditions for the reference photosensitizer.
-
-
Data Analysis:
-
Plot the absorbance of DPBF as a function of irradiation time for both the sample and the reference.
-
Determine the initial rate of DPBF decomposition (slope of the linear portion of the plot) for both the sample (kS) and the reference (kR).
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ,S) using the following equation:
ΦΔ,S = ΦΔ,R × (kS / kR) × (Iabs,R / Iabs,S)
where:
-
ΦΔ,R is the singlet oxygen quantum yield of the reference.
-
kS and kR are the rates of DPBF decomposition for the sample and reference, respectively.
-
Iabs,S and Iabs,R are the rates of light absorption by the sample and reference photosensitizers, respectively. If the absorbance of the sample and reference are matched at the irradiation wavelength, this term is approximately 1.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in photosensitization and quantum yield determination can aid in understanding and experimental design.
General Mechanism of this compound Photosensitization
This compound photosensitizers primarily operate through the Type II photochemical pathway to generate singlet oxygen, which is the main cytotoxic agent in photodynamic therapy. The process begins with the absorption of light, followed by intersystem crossing to the triplet state, and subsequent energy transfer to molecular oxygen.
Caption: General mechanism of Type II photosensitization by thioxanthenes.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the logical flow of experiments for the comprehensive determination of fluorescence and singlet oxygen quantum yields for a novel this compound photosensitizer.
Caption: Experimental workflow for determining Φf and ΦΔ of this compound photosensitizers.
Conclusion
The determination of fluorescence, triplet, and singlet oxygen quantum yields is a fundamental aspect of the characterization of this compound photosensitizers for applications in photodynamic therapy. By following standardized and carefully executed experimental protocols, researchers can obtain reliable and comparable data to guide the design and development of more effective phototherapeutic agents. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals working in this exciting field.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
Exploring the Chemical Space of Functionalized Thioxanthenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thioxanthene core, a sulfur-containing tricyclic heterocyclic scaffold, represents a privileged structure in medicinal chemistry and materials science. Its unique conformational and electronic properties have led to the development of a diverse array of functionalized derivatives with significant biological activities. This technical guide provides an in-depth exploration of the chemical space of functionalized thioxanthenes, focusing on their synthesis, biological evaluation, and structure-activity relationships, with a particular emphasis on their applications in drug discovery.
Introduction to the this compound Scaffold
This compound is a dibenzo-γ-thiopyrone derivative where the oxygen atom in xanthene is replaced by a sulfur atom. This substitution significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability. The this compound scaffold is closely related to phenothiazines, a well-known class of antipsychotic drugs. The primary structural difference is the replacement of the nitrogen atom at position 10 in phenothiazines with a carbon atom in thioxanthenes, which is often part of a double bond to a side chain.[1][2] This modification alters the three-dimensional structure and interaction with biological targets.[3]
Functionalization of the this compound ring at various positions has yielded compounds with a wide range of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6]
Synthetic Strategies for Functionalized Thioxanthenes
The synthesis of functionalized thioxanthenes can be achieved through several key strategies, allowing for the introduction of diverse substituents and the exploration of a broad chemical space.
Intramolecular Friedel-Crafts Alkylation
A common and effective method for constructing the this compound core is through intramolecular Friedel-Crafts alkylation. This approach typically involves the cyclization of a suitably substituted diaryl sulfide precursor.
Experimental Protocol: Synthesis of 9-Aryl/Alkyl this compound Derivatives [4]
-
Synthesis of Starting Alcohols: The synthesis begins with a metal-free nucleophilic aromatic substitution (SNAr) reaction followed by a Grignard reaction to produce the precursor alcohol compounds.[4]
-
Cyclization: The prepared alcohol is dissolved in a suitable solvent.
-
Catalyst Addition: An organocatalyst, such as trifluoroacetic acid (TFA), is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified by column chromatography to yield the desired 9-aryl/alkyl this compound derivative.[4]
Nucleophilic Aromatic Substitution
Functionalization of the this compound core can also be achieved via nucleophilic aromatic substitution (SNAr), particularly for introducing amine substituents.
Experimental Protocol: Synthesis of Aminated Tetracyclic Thioxanthenes [7]
-
Reactant Mixture: To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one and the appropriate guanidine or urea derivative in methanol, add CuI and K2CO3.
-
Reaction Conditions: The suspension is heated at 100 °C for 48 hours in a sealed flask.
-
Purification: The resulting tetracyclic thioxanthenes are purified from the reaction mixture.[7]
Synthesis of Cysteine-Coupled this compound Analogues
To enhance biological activity and explore new chemical space, this compound derivatives can be coupled with amino acids like cysteine.
Experimental Protocol: General Synthesis of Cysteine-Coupled this compound Analogues [5]
-
Dissolution: In a reaction vessel, dissolve L-cysteine (1 mmol) and the corresponding tertiary this compound alcohol (1 mmol) in acetic acid (0.5 mL).
-
Catalyst Addition: Add boron trifluoride diethyl etherate drop by drop to the reaction mixture at 0 °C.
-
Reaction: Agitate the reaction mixture for two hours at 0 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]
Biological Activities and Quantitative Data
Functionalized thioxanthenes have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data from various studies.
Table 1: Antipsychotic Activity of this compound Derivatives[2]
| Drug | Scaffold | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Chlorprothixene | This compound | 1.1 | 3.8 | 3.45 |
| Flupenthixol | This compound | 0.4 | 12 | 30 |
| Thiothixene | This compound | 0.5 | 11 | 22 |
Lower Ki values indicate higher binding affinity.
Table 2: Anticancer Activity of Tetracyclic Thioxanthenes[7]
| Compound | A375-C5 GI50 (µM) | MCF-7 GI50 (µM) | NCI-H460 GI50 (µM) |
| 11 | 5-7 | 5-7 | 5-7 |
| 12 | 31-39 | 31-39 | 31-39 |
| 13 | 16-23 | 16-23 | 16-23 |
| 14 | 8-11 | 8-11 | 8-11 |
GI50 is the concentration required to reduce the growth rate of tumor cells by 50%.
Table 3: Anticancer, Antioxidant, and Anti-inflammatory Activity of Functionalized Thioxanthenes[5][8]
| Compound | Activity | Cell Line/Assay | IC50 |
| 2 | Anticancer | Hep G2 | 161.3 ± 41 nM |
| 3 | Anticancer | Caco-2 | 9.6 ± 1.1 nM |
| 4 | Antioxidant | - | 15.44 ± 6 nM |
| 7 | Anti-inflammatory | COX-2 Inhibition | 4.37 ± 0.78 nM |
IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 4: Antibacterial Activity of Flupenthixol[6]
| Bacterial Strain | MIC (µg/mL) |
| Gram-positive bacteria | 5 - 50 |
MIC is the minimum inhibitory concentration of an antibacterial agent.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of functionalized thioxanthenes are a result of their interaction with various cellular targets and signaling pathways.
Dopamine D2 Receptor Antagonism in Antipsychotic Action
The primary mechanism of action for antipsychotic thioxanthenes is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Caption: Dopamine D2 Receptor Antagonism by Thioxanthenes.
Experimental Workflow for Drug Discovery
The discovery and development of novel this compound-based therapeutic agents follow a structured workflow, from initial synthesis to clinical evaluation.
Caption: this compound Drug Discovery and Development Workflow.
Conclusion and Future Directions
The chemical space of functionalized thioxanthenes is rich and continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the this compound scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with improved efficacy and safety profiles. Future research in this area will likely focus on:
-
Multitarget-Directed Ligands: Designing this compound derivatives that can modulate multiple biological targets simultaneously, which is a promising strategy for complex diseases like Alzheimer's and cancer.[8]
-
Theranostics: Developing thioxanthenes that combine therapeutic and diagnostic capabilities, for example, by incorporating fluorescent properties for imaging and tracking drug delivery.[7]
-
Exploration of New Biological Targets: Investigating the activity of functionalized thioxanthenes against a broader range of biological targets to uncover new therapeutic applications.
The continued exploration of the chemical space of functionalized thioxanthenes holds significant promise for addressing unmet medical needs and advancing the field of drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Thioxanthenes: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of thioxanthene compounds, a significant class of antipsychotic agents. Focusing on solubility and stability, this document offers detailed experimental protocols, quantitative data, and insights into the degradation pathways of these complex molecules. Understanding these characteristics is paramount for the successful development, formulation, and analytical control of this compound-based pharmaceuticals.
Core Concepts: Solubility and Stability in Drug Development
The therapeutic efficacy and safety of a pharmaceutical product are intrinsically linked to the solubility and stability of its active pharmaceutical ingredient (API). For this compound compounds, which are often poorly soluble weak bases, these parameters present significant challenges during formulation development.
Solubility dictates the bioavailability of a drug, influencing its dissolution rate and subsequent absorption. Poor aqueous solubility can lead to inadequate drug exposure and variable therapeutic outcomes.
Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under various environmental conditions. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.
Solubility Profile of this compound Compounds
The solubility of this compound derivatives is influenced by their chemical structure, the nature of the solvent, pH, and temperature. As a class, thioxanthenes are generally characterized by low aqueous solubility, which necessitates the use of their salt forms or advanced formulation strategies to enhance dissolution.
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for several key this compound compounds in various solvents. This data is essential for pre-formulation studies and for the selection of appropriate solvent systems for analytical methods and formulation processes.
| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Chlorprothixene | Water | 25 | Insoluble | [1] |
| Ethanol | 25 | 28 mg/mL (88.64 mM) | [1] | |
| DMSO | 25 | 6 mg/mL (18.99 mM) | [1] | |
| Chlorprothixene HCl | PBS (pH 7.2) | Not Specified | ~10 mg/mL | [2] |
| Water | 25 | 25 mg/mL (70.96 mM) | [3] | |
| Ethanol | 25 | 25 mg/mL (70.96 mM) | [3],[2] | |
| DMSO | Not Specified | ~30 mg/mL | [2] | |
| Dimethylformamide | Not Specified | ~30 mg/mL | [2] | |
| Flupentixol | Water | Not Specified | 0.003 g/L (practically insoluble) | [4] |
| Ethanol | Not Specified | Soluble | [5] | |
| Chloroform | Not Specified | Freely soluble | [5] | |
| Ether | Not Specified | Freely soluble | [5] | |
| Flupentixol Dihydrochloride | Water | Not Specified | 50.74 mg/mL (100 mM) | |
| DMSO | Not Specified | 25.37 mg/mL (50 mM) | ||
| Thiothixene | Water | Not Specified | Practically insoluble | [6] |
| Chloroform | Not Specified | Very soluble | [6] | |
| Methanol | Not Specified | Slightly soluble | [6] | |
| Acetone | Not Specified | Slightly soluble | [6] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[7]
Objective: To determine the saturated concentration of a this compound compound in a specific solvent at a controlled temperature.
Materials:
-
This compound compound (solid form)
-
Solvent of interest (e.g., purified water, buffers of various pH, organic solvents)
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid this compound compound to a series of flasks, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
-
Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[7] The agitation time should be sufficient to ensure that the concentration of the dissolved compound in the supernatant does not change over subsequent time points.
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the undissolved solid to sediment.[8] To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at high speed or filtered through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary with the appropriate solvent to fall within the linear range of a pre-validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of the this compound compound in the selected solvent based on the measured concentration in the supernatant and the dilution factor used.
Stability Profile of this compound Compounds
Stability studies are essential to identify how the quality of a this compound compound changes over time under the influence of environmental factors like heat, humidity, light, and pH. Forced degradation (stress testing) is a critical component of these studies, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.
Forced Degradation Studies
Forced degradation studies are performed to develop and validate stability-indicating analytical methods. These methods must be able to separate the intact drug from any degradation products, ensuring that the assay is specific for the API.
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products of a this compound compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
High-purity water and organic solvents (e.g., methanol, acetonitrile)
-
Heating oven, water bath
-
Photostability chamber
-
Validated HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure: The following are typical stress conditions applied in a forced degradation study. A solution of the drug (e.g., 1 mg/mL) is prepared and subjected to each condition. A control sample (unstressed drug solution) is analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of HCl (e.g., 0.1 M). Heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2-8 hours). Cool and neutralize with NaOH.
-
Base Hydrolysis: Mix the drug solution with an equal volume of NaOH (e.g., 0.1 M). Heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Cool and neutralize with HCl.
-
Oxidative Degradation: Mix the drug solution with an equal volume of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of the drug to dry heat in an oven (e.g., 80 °C) for a specified period. Also, heat a solution of the drug under reflux.
-
Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analysis: Analyze all stressed samples and the control sample using a suitable chromatographic method (e.g., RP-HPLC with PDA detection). The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex. The specificity of the method is demonstrated if the degradation products are well-resolved from the parent drug peak. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is free from any co-eluting degradants.
Known Degradation Pathways
Thioxanthenes can degrade through several mechanisms, including isomerization, oxidation, and photodegradation. The double bond in the side chain is a key structural feature that can lead to the formation of cis (Z) and trans (E) isomers. It is important to note that the neuroleptic activity is primarily associated with the cis (Z)-isomers.
Irradiation of thioxanthenes like chlorprothixene can induce rapid cis-trans isomerization.[9] Further degradation can occur, especially in the presence of air, leading to oxidation of the sulfur atom to form a sulfoxide or cleavage of the side chain.[10]
A study on the photodegradation of chlorprothixene in an aqueous medium identified twenty different photo-transformation products.[11] The proposed degradation pathways include:
-
Isomerization: Conversion from the active Z-isomer to the less active E-isomer.
-
Oxidation: Formation of sulfoxide and thioxanthone derivatives.
-
Side-chain cleavage: Loss of the dimethylaminopropyl side chain.
-
Hydroxylation: Addition of hydroxyl groups to the tricyclic ring system.
Similarly, forced degradation studies on zuclopenthixol under acidic, basic, and oxidative stress conditions led to the identification and characterization of six degradation products.[12]
Mechanism of Action and Signaling Pathway
The primary therapeutic effect of this compound antipsychotics is attributed to their antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[13] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Many thioxanthenes also exhibit affinity for other receptors, including dopamine D1, serotonin (5-HT), histamine (H1), and adrenergic receptors, which contributes to their broader pharmacological profile and side effects.[13]
Conclusion
The solubility and stability of this compound compounds are critical quality attributes that must be thoroughly investigated throughout the drug development lifecycle. This guide has provided a framework for these investigations, including standardized protocols for solubility and stability testing, a summary of available quantitative data, and an overview of degradation pathways. A deep understanding of these physicochemical properties, facilitated by the methodologies outlined herein, is essential for the development of safe, effective, and stable this compound-based medicines. Researchers and drug development professionals are encouraged to apply these principles to ensure the quality and performance of their pharmaceutical products.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flupenthixol | C23H27F3N2OS | CID 53627486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. webhome.auburn.edu [webhome.auburn.edu]
The Core Mechanism of Dopamine D2 Receptor Antagonism by Thioxanthenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antagonism of the dopamine D2 receptor by thioxanthene-class antipsychotic drugs. Thioxanthenes, a cornerstone in the management of schizophrenia and other psychoses, exert their primary therapeutic effect through the blockade of D2 receptors in the mesolimbic pathway of the brain. This document details the binding affinities of key this compound derivatives, outlines the downstream signaling consequences of D2 receptor antagonism, and provides comprehensive experimental protocols for the in vitro characterization of these compounds. The structural-activity relationships, particularly the stereoselectivity of this compound isomers, are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuropsychiatric drug discovery and development.
Introduction: Thioxanthenes as Dopamine D2 Receptor Antagonists
Thioxanthenes are a class of typical antipsychotic medications that share a core tricyclic structure and are chemically related to the phenothiazines. Their primary mechanism of action involves the competitive antagonism of dopamine D2 receptors.[1][2] By blocking these receptors, thioxanthenes mitigate the excessive dopaminergic neurotransmission that is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.
The this compound class includes several clinically significant agents, such as chlorprothixene, clopenthixol, flupenthixol, and thiothixene.[3] A key structural feature of thioxanthenes is the presence of a double bond in the central ring, which gives rise to geometric (cis/trans or Z/E) isomers. The cis-(Z) isomer is consistently found to be the more neuroleptically active form, demonstrating significantly higher affinity for the D2 receptor compared to the trans-(E) isomer.[4][5] This stereoselectivity underscores the specific conformational requirements for effective binding to the D2 receptor.
Quantitative Analysis of this compound Binding Affinities
The therapeutic potency of thioxanthenes is strongly correlated with their binding affinity for the dopamine D2 receptor. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for several common this compound derivatives at the human dopamine D2 receptor.
Table 1: Binding Affinities (Ki) of this compound Derivatives at the Human Dopamine D2 Receptor
| Compound | Ki (nM) for D2 Receptor | Reference(s) |
| Chlorprothixene | 2.96 | [1][2][6][7][8] |
| cis-(Z)-Flupenthixol | 0.38 | [4][5][9] |
| Thiothixene | 0.417 | [10] |
| Zuclopenthixol (cis-(Z)-Clopenthixol) | High Affinity (Specific Ki not consistently reported in searches) | [11][12][13] |
Table 2: Comparative Binding Affinities (Ki) of Chlorprothixene at Various Dopamine and Serotonin Receptors
| Receptor | Ki (nM) | Reference(s) |
| Dopamine D1 | 18 | [1][2][6][7][8] |
| Dopamine D2 | 2.96 | [1][2][6][7][8] |
| Dopamine D3 | 4.56 | [1][2][6][7][8] |
| Dopamine D5 | 9 | [1][2][6][7][8] |
| Serotonin 5-HT2A | 9.4 | [6][7] |
| Serotonin 5-HT6 | 3 | [2][6][7] |
| Serotonin 5-HT7 | 5.6 | [2][6][7] |
Signaling Pathways Modulated by D2 Receptor Antagonism
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of inhibitory G-proteins. The binding of an antagonist, such as a this compound, blocks the receptor and prevents its activation by endogenous dopamine. This leads to the inhibition of downstream signaling cascades.
Caption: D2 Receptor Antagonism Signaling Pathway.
The canonical signaling pathway following D2 receptor antagonism by thioxanthenes involves the following steps:
-
Receptor Blockade: The this compound molecule binds to the orthosteric binding site of the D2 receptor, preventing the binding of dopamine.
-
Inhibition of G-protein Activation: In its inactive state, the D2 receptor is coupled to a heterotrimeric Gi/o protein. Antagonist binding prevents the conformational change necessary for the exchange of GDP for GTP on the Gαi/o subunit, thus keeping the G-protein in its inactive state.
-
Disinhibition of Adenylyl Cyclase: The Gαi/o subunit, when activated by an agonist, normally inhibits the enzyme adenylyl cyclase. By preventing Gαi/o activation, thioxanthenes effectively relieve this inhibition.
-
Sustained cAMP Production: With adenylyl cyclase activity no longer suppressed, the conversion of ATP to cyclic AMP (cAMP) can proceed, leading to maintained or increased intracellular cAMP levels relative to the dopamine-inhibited state.[1]
-
Downstream Effects: The resulting levels of cAMP influence the activity of protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to altered gene expression and neuronal function.[1]
Experimental Protocols
The characterization of this compound antagonism at the D2 receptor relies on a suite of in vitro assays. The following sections provide detailed methodologies for two key experiments: a radioligand binding assay to determine binding affinity and a functional assay to measure the impact on cAMP signaling.
Caption: Experimental Workflow for this compound Characterization.
Radioligand Binding Assay: Competitive Inhibition
This protocol describes a competitive binding assay to determine the Ki of a this compound compound at the D2 receptor using a radiolabeled antagonist, such as [3H]-spiperone.
-
Objective: To determine the binding affinity (Ki) of a test this compound compound for the dopamine D2 receptor.
-
Principle: The assay measures the ability of the unlabeled this compound to compete with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) for binding to membranes prepared from cells expressing the D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone.
-
Test this compound compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test this compound compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]-spiperone, non-specific binding control, and cell membranes.
-
Competition: Assay buffer, [3H]-spiperone, varying concentrations of the test this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Inhibition of cAMP Accumulation
This protocol describes a functional assay to measure the ability of a this compound antagonist to block dopamine-induced inhibition of cAMP production.
-
Objective: To determine the functional potency (IC50) of a this compound compound in antagonizing D2 receptor-mediated inhibition of adenylyl cyclase.
-
Principle: In cells expressing D2 receptors, dopamine inhibits the forskolin-stimulated production of cAMP. An antagonist will reverse this inhibition in a dose-dependent manner. cAMP levels are measured using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).
-
Dopamine.
-
Forskolin (an adenylyl cyclase activator).
-
Test this compound compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and buffers.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
-
384-well white microplates.
-
A microplate reader capable of HTRF or AlphaScreen detection.
-
-
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test this compound compound.
-
Antagonist Incubation: Add the diluted this compound compounds to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of dopamine (typically the EC80, the concentration that gives 80% of the maximal inhibitory effect) along with forskolin and a PDE inhibitor to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Reading: After a final incubation period, read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the dopamine-inhibited signal.
-
Conclusion
Thioxanthenes represent a clinically vital class of antipsychotics whose therapeutic efficacy is directly linked to their potent antagonism of the dopamine D2 receptor. The mechanism of action is characterized by a competitive blockade of the receptor, leading to the disinhibition of adenylyl cyclase and subsequent modulation of intracellular cAMP signaling pathways. The stereospecificity of this interaction, with the cis-(Z) isomers exhibiting markedly higher affinity, highlights the precise structural requirements for D2 receptor binding. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of novel D2 receptor antagonists for the treatment of neuropsychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 3. medium.com [medium.com]
- 4. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 10. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webhome.auburn.edu [webhome.auburn.edu]
Methodological & Application
Application Notes and Protocols: Thioxanthene Derivatives as Photocatalysts in Organic Synthesis
Introduction
Thioxanthene and its derivatives, particularly thioxanthone (TX), have emerged as a powerful class of organic photocatalysts in modern organic synthesis.[1][2] Recognized for their unique photophysical properties, including high triplet energies and long triplet lifetimes, these aromatic ketones serve as efficient mediators in a variety of photochemical reactions.[1] Their ability to operate under visible light irradiation makes them an attractive, cost-effective, and sustainable alternative to traditional transition-metal-based photocatalysts.[3] These catalysts are utilized in numerous transformations, ranging from polymerization reactions to complex organic functionalizations, offering mild reaction conditions and high efficiency.[1][3] This document provides an overview of their applications, key photophysical data, and detailed protocols for their use in selected synthetic transformations.
Photophysical and Electrochemical Properties
The efficacy of this compound derivatives as photocatalysts is rooted in their electronic and photophysical characteristics. Upon absorption of light, they are promoted to an excited state, from which they can engage in either energy transfer or electron transfer processes to activate a substrate. The selection of a specific this compound derivative is often guided by its absorption spectrum, which should overlap with the emission spectrum of the light source, and its redox potentials, which determine its ability to oxidize or reduce a target molecule.
Table 1: Photophysical and Electrochemical Data for Selected this compound Derivatives
| Catalyst | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Oxidation Potential (Eox) (V vs. Ag/AgCl) | Reduction Potential (Ered) (V vs. Ag/AgCl) |
|---|---|---|---|---|
| Thioxanthone (TX) | 380 | ~5500 | 1.765 | -1.25 |
| 2,4-Diethylthioxanthone (DETX) | 383 | ~6000 | 1.675 | -1.30 |
| Amine-Substituted Thioxanthone 1 | 400-420 | >7000 | Varies (typically lower than TX) | Varies |
| Amine-Substituted Thioxanthone 2 | 400-450 | >8000 | Varies (typically lower than TX) | Varies |
Note: Data is compiled from various sources.[4][5] Exact values can vary based on solvent and experimental conditions. Amine-substituted derivatives often exhibit red-shifted absorption maxima and higher molar extinction coefficients.
Core Applications and Protocols
This compound derivatives have been successfully employed in a wide array of photocatalytic transformations. Below are notes and protocols for some of the most significant applications.
Metal-Free Atom Transfer Radical Polymerization (ATRP)
This compound derivatives are highly effective as organic photoredox catalysts for metal-free ATRP, a controlled polymerization technique used to synthesize polymers with well-defined molecular weights and narrow dispersity.[4][6] This approach eliminates metal contamination in the final polymer product, which is crucial for biomedical and electronic applications.[4] The mechanism involves the photoexcited thioxanthone derivative activating an alkyl halide initiator to generate the propagating radical species.[7]
Caption: Experimental workflow for a typical metal-free photo-ATRP reaction.
Table 2: Representative Results for Photo-ATRP of Methyl Methacrylate (MMA)
| Photocatalyst | Mn ( kg/mol ) | Mw ( kg/mol ) | Dispersity (Đ) | Conversion (%) |
|---|---|---|---|---|
| T-APh | 16.2 | 25.9 | 1.60 | 23 |
| T-bis(APh) | 14.0 | 23.0 | 1.65 | 18 |
Data from a model reaction using thioxanthone-amine derivatives (T-APh, T-bis(APh)) as photocatalysts.[4] Mn = Number-average molecular weight; Mw = Weight-average molecular weight.
Protocol 1: Metal-Free Photo-ATRP of Methyl Methacrylate (MMA) [4]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the this compound derivative photocatalyst (0.01 mmol, 0.1 eq).
-
Add Reagents: Add methyl methacrylate (MMA) monomer and dimethylacetamide (DMAc) as the solvent (typically in a 1:1 volume ratio).
-
Add Initiator: Add the alkyl bromide initiator, such as ethyl α-bromophenylacetate (EBPA) (0.06 mmol, 1 eq).
-
Degassing: Seal the tube and subject the mixture to three freeze-pump-thaw cycles or bubble argon through the solution for 30 minutes to create an inert atmosphere.
-
Irradiation: Place the reaction vessel in a photochemical reactor or at a fixed distance (e.g., 2 cm) from a visible light LED source (e.g., 420 nm, 15 mW·cm⁻²).
-
Reaction Monitoring: Stir the reaction at room temperature for the desired time (e.g., 6-24 hours). Samples may be taken periodically to monitor conversion and molecular weight growth via NMR and Size Exclusion Chromatography (SEC/GPC).
-
Work-up and Analysis: After the reaction, expose the mixture to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum. Analyze the resulting polymer for Mn, Mw, and Đ using SEC.
Cationic and Free-Radical Photopolymerization
This compound derivatives are widely used as photosensitizers in two- or three-component photoinitiating systems for both cationic and free-radical polymerization.[5] In these systems, the excited thioxanthone derivative interacts with an initiator (e.g., an iodonium salt for cationic polymerization or an amine for free-radical polymerization) to generate the species that initiate polymerization.[5] This is highly valuable for applications in coatings, adhesives, and 3D printing.[6]
Caption: General mechanism for this compound (TX) photocatalysis.
Protocol 2: General Procedure for Cationic Photopolymerization [6]
-
Formulation: Prepare a formulation containing the epoxy monomer (e.g., UVACURE1500), the this compound photosensitizer (e.g., 0.1 wt%), and an iodonium salt initiator (e.g., IOD, 1.0 wt%).
-
Sample Preparation: Deposit the formulation as a thin film (e.g., 25 µm) between two polypropylene films or on a BaF₂ pellet.
-
Kinetics Monitoring: Place the sample in an FT-IR spectrometer to monitor the reaction kinetics in real-time by tracking the disappearance of the characteristic epoxy group absorption band (e.g., ~790 cm⁻¹).
-
Irradiation: After a baseline is established, irradiate the sample with a visible light LED (e.g., 455 nm) at a controlled intensity.
-
Data Analysis: Record spectra at regular intervals during irradiation to plot the monomer conversion versus time.
C-H Bond Functionalization
A major frontier in organic synthesis is the direct functionalization of C-H bonds. This compound photocatalysts can facilitate these transformations, often through a hydrogen atom transfer (HAT) mechanism.[3] This allows for the conversion of otherwise inert C-H bonds into valuable C-C or C-heteroatom bonds under mild conditions, avoiding the need for pre-functionalized substrates.[8]
Protocol 3: Representative Protocol for Photocatalytic C-H Functionalization This is a generalized protocol based on established principles of photoredox C-H functionalization.
-
Reaction Setup: To an oven-dried vial, add the substrate containing the C-H bond to be functionalized (1.0 eq), the this compound photocatalyst (1-5 mol%), and a magnetic stir bar.
-
Add Reagents: Add the coupling partner (e.g., an alkene or heterocycle, 1.5-2.0 eq) and the appropriate solvent (e.g., acetonitrile, dioxane). An additive or co-catalyst may be required depending on the specific transformation.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 20-30 minutes.
-
Irradiation: Seal the vial and place it before a high-power visible light source (e.g., blue or violet LED), ensuring efficient stirring. A cooling fan may be necessary to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction for the consumption of starting material using TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized product.
[2+2] Photocycloaddition Reactions
This compound derivatives can act as triplet sensitizers for [2+2] photocycloaddition reactions to construct four-membered cyclobutane rings.[5][9] This is particularly valuable for synthesizing complex molecular architectures found in natural products and pharmaceuticals. Chiral thioxanthone derivatives have been developed to achieve enantioselective versions of these reactions.[5] The excited triplet state of the thioxanthone transfers its energy to an alkene, which then undergoes cycloaddition with another ground-state alkene.
Caption: Logic for selecting a this compound catalyst for a desired reaction.
This compound derivatives are versatile and powerful organic photocatalysts with a growing number of applications in synthetic chemistry. Their robust photophysical properties, combined with their low cost and metal-free nature, make them ideal candidates for developing sustainable and efficient chemical transformations. The protocols and data provided herein offer a practical guide for researchers looking to harness the synthetic potential of this important catalyst class.
References
- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Thioxanthone: a powerful photocatalyst for organic reactions. | Semantic Scholar [semanticscholar.org]
- 3. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visible-Light-Mediated Polymerization Using Thioxanthene Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting visible-light-mediated polymerization reactions using thioxanthene-based photoinitiators. This compound and its derivatives are versatile Type II photoinitiators that absorb light in the visible spectrum, making them suitable for a wide range of applications, including the synthesis of polymers for drug delivery systems and other biomedical uses where curing with high-energy UV light is undesirable.
Overview of this compound Photoinitiating Systems
This compound-based photoinitiators operate via an intermolecular hydrogen abstraction mechanism. Upon excitation by visible light, the this compound molecule transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an aminoalkyl radical. This radical species then initiates the polymerization of monomers. Thioxanthenes can be utilized in various photoinitiating systems:
-
One-Component Systems: These systems incorporate the hydrogen-donating moiety into the this compound structure, simplifying the formulation.
-
Two-Component Systems: These are the most common systems and consist of a this compound derivative and a separate co-initiator, such as an amine or a thiol.
-
Three-Component Systems: These systems often include a this compound sensitizer, an onium salt (e.g., iodonium or sulfonium salt), and a hydrogen donor. This combination can be effective for both free-radical and cationic polymerization.
Quantitative Performance Data
The efficiency of this compound-based photoinitiating systems is influenced by the specific this compound derivative, the co-initiator, the monomer, and the light source. The following tables summarize representative quantitative data for the photopolymerization of common monomers.
Table 1: Performance of Two-Component this compound Systems in Free-Radical Polymerization of Acrylates
| This compound Derivative | Co-initiator | Monomer | Light Source (λmax) | Irradiation Time (s) | Monomer Conversion (%) | Reference |
| 2,4-Diethylthioxanthen-9-one (DETX) | Iodonium Salt (IOD) | Trimethylolpropane triacrylate (TMPTA) | LED @ 405 nm | 100 | ~55 | [1] |
| 2,4-Diethylthioxanthen-9-one (DETX) | Iodonium Salt (IOD) | Trimethylolpropane triacrylate (TMPTA) | LED @ 420 nm | 100 | ~50 | [1] |
| Thioxanthone-amine derivatives | Iodonium Salt (IOD) | Trimethylolpropane triacrylate (TMPTA) | LED @ 420 nm | 400 | >60 | [2] |
| Thioxanthone-amine derivatives | Iodonium Salt (IOD) | Trimethylolpropane triacrylate (TMPTA) | LED @ 455 nm | 400 | ~50-60 | [2] |
| Thioxanthone-amine derivatives | Iodonium Salt (IOD) | Trimethylolpropane triacrylate (TMPTA) | LED @ 470 nm | 400 | ~40-50 | [2] |
| Silicone-thioxanthone (STX) | N-methyldiethanolamine (MDEA) | Trimethylolpropane triacrylate (TMPTA) | Xenon Lamp | 60 | ~70 | [3] |
Table 2: Performance of this compound-Sensitized Systems in Cationic Polymerization of Epoxides
| This compound Derivative | Co-initiator | Monomer | Light Source (λmax) | Irradiation Time (s) | Monomer Conversion (%) | Reference |
| Thioxanthone-amine derivatives | Iodonium Salt (IOD) | UVACURE1500 (epoxy) | LED @ 420 nm | 800 | ~50-70 | [2] |
| Thioxanthone-amine derivatives | Iodonium Salt (IOD) | UVACURE1500 (epoxy) | LED @ 455 nm | 800 | ~40-60 | [2] |
| Thioxanthone-amine derivatives | Iodonium Salt (IOD) | UVACURE1500 (epoxy) | LED @ 470 nm | 800 | ~30-50 | [2] |
Experimental Protocols
The following are detailed protocols for common visible-light-mediated polymerization reactions using this compound-based photoinitiators.
Protocol for Free-Radical Polymerization of Acrylates
This protocol describes a typical setup for the free-radical polymerization of an acrylate monomer using a two-component this compound/amine photoinitiating system.
Materials:
-
This compound derivative (e.g., 2-isopropylthioxanthone, ITX)
-
Co-initiator (e.g., N-methyldiethanolamine, MDEA)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if necessary, e.g., tetrahydrofuran, THF)
-
Visible light source (e.g., LED with λmax = 405 nm or a xenon lamp)
-
Reaction vessel (e.g., glass vial)
-
Nitrogen or Argon source for inert atmosphere (optional, but recommended)
Procedure:
-
Preparation of the Formulation:
-
In a glass vial, dissolve the this compound derivative in the acrylate monomer. A typical concentration for the photoinitiator is 0.1-2% w/w.
-
Add the co-initiator to the mixture. The concentration of the co-initiator is typically in the range of 1-5% w/w.
-
If the viscosity of the monomer is too high, a solvent such as THF can be added to dilute the formulation.[3]
-
Ensure all components are fully dissolved by gentle stirring or vortexing.
-
-
Inert Atmosphere (Optional):
-
For oxygen-sensitive polymerizations, purge the reaction vessel with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Photopolymerization:
-
Place the reaction vessel under the visible light source at a fixed distance.
-
Irradiate the sample for the desired amount of time. The polymerization progress can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the acrylate C=C bond peak area.[1]
-
-
Post-Polymerization Analysis:
-
After irradiation, the resulting polymer can be characterized for properties such as monomer conversion, molecular weight, and thermal stability.
-
Protocol for Cationic Polymerization of Epoxides
This protocol outlines the procedure for the cationic polymerization of an epoxy monomer using a this compound derivative as a photosensitizer for an iodonium salt.
Materials:
-
This compound derivative (photosensitizer)
-
Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate, IOD)
-
Epoxy monomer (e.g., UVACURE1500)
-
Visible light source (e.g., LED with λmax = 420 nm, 455 nm, or 470 nm)[4]
-
Reaction vessel
Procedure:
-
Preparation of the Formulation:
-
Dissolve the this compound derivative (typically 0.1% w/w) and the iodonium salt (typically 1% w/w) in the epoxy monomer.[2]
-
Mix thoroughly to ensure a homogeneous solution.
-
-
Photopolymerization:
-
Place a sample of the formulation in the reaction vessel.
-
Expose the sample to the visible light source.
-
Monitor the polymerization kinetics by real-time FTIR spectroscopy, following the decrease of the epoxy ring vibrational band.[4]
-
-
Analysis:
-
Determine the final monomer conversion from the FTIR data.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-mediated photopolymerization.
Caption: Experimental workflow for free-radical polymerization.
Caption: Mechanism of Type II photoinitiation with an amine co-initiator.
Caption: Sensitization mechanism for cationic polymerization.
References
Application of Thioxanthenes in Photodynamic Therapy: A Detailed Guide for Researchers
Introduction: Thioxanthene derivatives are emerging as a promising class of photosensitizers for photodynamic therapy (PDT), a non-invasive treatment modality for various cancers. Their unique photophysical properties, including strong absorption in the visible light spectrum and efficient generation of cytotoxic reactive oxygen species (ROS), make them attractive candidates for further investigation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of thioxanthenes in PDT.
Quantitative Data of this compound Photosensitizers
The following tables summarize the key photophysical and in vitro efficacy data for selected this compound derivatives. This information is crucial for selecting appropriate candidates and designing experimental protocols.
Table 1: Photophysical Properties of this compound Derivatives
| Compound Class | Specific Derivative | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Tetracyclic this compound | Compound 11 | 486 | Not Reported | Not Reported | DMSO | [1] |
| Tetracyclic this compound | Compound 13 | 486 | Not Reported | Not Reported | DMSO | [1] |
| Tetracyclic this compound | Compound 14 | 486 | Not Reported | Not Reported | DMSO | [1] |
| Thionated Benzothis compound | T1 | Not Reported | Not Reported | ~1.0 | Chloroform | [2] |
| Thionated Benzothis compound | T2 | Not Reported | Not Reported | ~1.0 | Chloroform | [2] |
| Thionated Benzothis compound | T3 | Not Reported | Not Reported | 0.78 | Chloroform | [2] |
Table 2: In Vitro Photodynamic Efficacy of this compound Derivatives
| Compound Class | Specific Derivative | Cell Line | Assay | IC50 / GI50 (µM) | Light Dose | Reference |
| peri-Xanthenoxanthene | Compound 3c | HeLa | MTT | 0.091 | Not Specified | [3] |
| peri-Xanthenoxanthene | Compound 3c | Bel-7402 | MTT | 0.074 | Not Specified | [3] |
| Tetracyclic this compound | Compound 11 | A375-C5 (Melanoma) | SRB | 5-7 | Not Specified | [1][4] |
| Tetracyclic this compound | Compound 11 | MCF-7 (Breast) | SRB | 5-7 | Not Specified | [1][4] |
| Tetracyclic this compound | Compound 11 | NCI-H460 (Lung) | SRB | 5-7 | Not Specified | [1][4] |
| Tetracyclic this compound | Compound 14 | A375-C5, MCF-7, NCI-H460 | SRB | 8-11 | Not Specified | [1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of this compound photosensitizers for PDT.
Synthesis of this compound Derivatives
Protocol 1: Synthesis of Tetracyclic Thioxanthenes [1][4]
This protocol describes a general procedure for the synthesis of aminated tetracyclic thioxanthenes via a copper-catalyzed Ullmann-type C-N coupling reaction followed by a dehydrative cyclization.
-
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one
-
Appropriate guanidine or urea derivative
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Sealed flask
-
-
Procedure:
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the appropriate guanidine or urea derivative (0.2 mmol) in methanol (25 mL), add CuI (2 mg) and K₂CO₃ (0.1 mmol).
-
Seal the flask and heat the suspension at 100 °C for 48 hours.
-
After cooling to room temperature, monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetracyclic this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Photodynamic Therapy Protocol
Protocol 2: Assessment of Photocytotoxicity using MTT Assay [3]
This protocol outlines the steps to determine the photocytotoxicity of this compound photosensitizers against cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound photosensitizer stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well plates
-
Light source with appropriate wavelength and power density
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of the this compound photosensitizer. Include a vehicle control (DMSO) and a no-drug control. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free medium to the wells. Expose the plates to a light source at the appropriate wavelength corresponding to the absorption maximum of the photosensitizer. The light dose (J/cm²) should be optimized for each photosensitizer and cell line. Keep a parallel set of plates in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Incubate the plates for another 24-48 hours in the dark.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation) by plotting cell viability against photosensitizer concentration.
-
Cellular Uptake and Subcellular Localization
Protocol 3: Quantification of Cellular Uptake by Fluorescence Spectroscopy
This protocol describes how to quantify the intracellular accumulation of fluorescent this compound derivatives.
-
Materials:
-
Fluorescent this compound photosensitizer
-
Cancer cell lines
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Incubate the cells with a known concentration of the fluorescent this compound photosensitizer for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells three times with ice-cold PBS to remove extracellular photosensitizer.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Measure the fluorescence intensity of the supernatant using a fluorometer with appropriate excitation and emission wavelengths.
-
Create a standard curve using known concentrations of the photosensitizer to determine the intracellular concentration.
-
Normalize the uptake to the total protein content of the cell lysate (determined by a protein assay like BCA).
-
Protocol 4: Visualization of Subcellular Localization by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular distribution of fluorescent this compound photosensitizers.
-
Materials:
-
Fluorescent this compound photosensitizer
-
Cancer cell lines
-
Glass-bottom dishes or coverslips
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to attach.
-
Incubate the cells with the fluorescent this compound photosensitizer for a predetermined time.
-
(Optional) In the last 30-60 minutes of incubation, add an organelle-specific tracker to co-stain specific subcellular compartments.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Wash again with PBS and mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the channels corresponding to the photosensitizer, the organelle tracker, and DAPI.
-
Analyze the co-localization of the photosensitizer with the different organelles. One tetracyclic this compound derivative has been observed to accumulate in the cytoplasm.[5]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of PDT involves the generation of ROS, which induces cellular damage and can trigger various signaling pathways leading to cell death. While specific pathways activated by this compound-mediated PDT are still under investigation, the general mechanisms of PDT-induced cell death are applicable.
General PDT-Induced Signaling Pathways
Upon light activation, this compound photosensitizers transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular stress and damage. This damage can initiate several signaling cascades, ultimately resulting in apoptosis, necrosis, or autophagy. Key pathways implicated in PDT-induced cell death include:
-
Mitochondrial Apoptosis Pathway: ROS-induced damage to mitochondria can lead to the release of cytochrome c, which in turn activates caspases and initiates the apoptotic cascade.[6]
-
Death Receptor Pathway: PDT can upregulate the expression of death receptors on the cell surface, making cells more susceptible to apoptosis.
-
ER Stress Pathway: Damage to the endoplasmic reticulum can trigger the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged.
-
NF-κB Signaling: The NF-κB pathway, which regulates inflammation and cell survival, can be activated by PDT. Its role in cell fate (pro-survival vs. pro-death) can be context-dependent.[6]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, are stress-activated pathways that can be triggered by PDT and contribute to apoptosis.[6]
Visualizations of Experimental Workflows and Signaling Pathways
In Vivo Experimental Design
While specific in vivo data for this compound-mediated PDT is limited in the reviewed literature, a general protocol for evaluating antitumor efficacy in a mouse xenograft model can be adapted.
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line for tumor induction
-
This compound photosensitizer formulated for in vivo administration
-
Anesthetics
-
Laser with a fiber optic for light delivery
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize the mice into control and treatment groups (e.g., untreated, light only, photosensitizer only, and PDT).
-
Photosensitizer Administration: Administer the this compound photosensitizer to the mice in the treatment groups, typically via intravenous or intraperitoneal injection. The dose will need to be determined through preliminary dose-escalation studies.
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue. This interval needs to be optimized for each photosensitizer.
-
Irradiation: Anesthetize the mice and deliver a specific light dose to the tumor area using a laser coupled to a fiber optic.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry). Calculate the tumor growth inhibition.
-
Toxicity Assessment: Monitor the body weight of the mice throughout the study as a measure of systemic toxicity.
-
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the specific conditions (e.g., photosensitizer concentration, light dose, incubation times) for their particular this compound derivative and experimental setup. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Future Directions: The application of thioxanthenes in photodynamic therapy is a promising but still relatively unexplored field. Further research is needed to synthesize and characterize new this compound derivatives with improved photophysical properties, to elucidate the specific molecular mechanisms underlying their photodynamic activity, and to evaluate their in vivo efficacy and safety in preclinical cancer models. The development of targeted this compound photosensitizers could further enhance their therapeutic potential by improving tumor selectivity and minimizing side effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selected thionated benzothis compound chromophores as heavy-atom-free small-molecule photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photodynamic Activity of Peri-xanthenoxanthene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Thioxanthene-Based Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of thioxanthene-based fluorescent probes for cellular imaging. This compound scaffolds, valued for their photostability and tunable fluorescence properties, offer a versatile platform for the development of probes to investigate dynamic cellular processes. This document outlines detailed synthetic protocols, photophysical characterizations, and step-by-step instructions for their application in live-cell imaging.
Introduction to this compound-Based Probes
This compound is a heterocyclic compound that serves as a core structure for a range of fluorescent dyes.[1] By modifying the this compound backbone with various functional groups, probes can be designed to target specific cellular compartments, detect particular analytes, or respond to changes in the cellular microenvironment.[2] The inherent fluorescence of the this compound core can be modulated by these functionalizations, leading to "turn-on" or ratiometric responses upon interaction with the target of interest. These probes have shown promise in a variety of applications, including the detection of reactive oxygen species (ROS), enzymatic activity, and pH fluctuations within living cells.[2][3][4][5] Some tetracyclic this compound derivatives have also been investigated for their theranostic potential, combining both diagnostic imaging and therapeutic action.[1][6]
Synthesis of this compound-Based Probes
The synthesis of this compound-based probes typically involves a two-stage process: the formation of the core this compound structure, followed by its functionalization to introduce the desired sensing and targeting moieties.
Synthesis of the this compound Core
The this compound tricycle can be synthesized through several methods, with the intramolecular Friedel-Crafts reaction and Pschorr cyclization being the most common. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 2.1.1: General Synthesis of Aminated Tetracyclic Thioxanthenes [1]
This protocol describes the synthesis of aminated tetracyclic thioxanthenes via a nucleophilic aromatic substitution followed by a dehydrative cyclization.
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one
-
Appropriate guanidine or urea derivative
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
In a sealed flask, suspend 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol), the desired amine (guanidine or urea derivative, 0.2 mmol), K₂CO₃ (0.1 mmol), and CuI (2 mg) in methanol (25 mL).
-
Heat the suspension at 100 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetracyclic this compound.
Functionalization of the this compound Core
Functionalization is key to developing probes for specific applications. This can involve introducing moieties that react with specific analytes or that direct the probe to a particular subcellular location.
Protocol 2.2.1: Synthesis of a this compound-Based Probe via Sonogashira Coupling [7]
This protocol provides a general method for coupling a functional group to a this compound core using a Sonogashira reaction. This method is adaptable for introducing various alkyne-containing sensing or targeting groups.
Materials:
-
Iodo-substituted this compound derivative
-
Terminal alkyne-functionalized molecule (sensing or targeting moiety)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide)
Procedure:
-
To a solution of the iodo-substituted this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in the anhydrous, degassed solvent, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents).
-
Add triethylamine (3 equivalents) to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized this compound probe.
Photophysical Properties of this compound-Based Probes
The photophysical properties of a fluorescent probe are critical for its application in cellular imaging. Key parameters include the maximum absorption (λabs) and emission (λem) wavelengths, molar extinction coefficient (ε), fluorescence quantum yield (Φ), and Stokes shift.
Table 1: Photophysical Data of Selected this compound and Xanthene-Based Probes
| Probe/Derivative | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| Tetracyclic this compound 11 | 425 | 535 | 1.0 x 10⁴ | 0.04 | 110 | DMSO | [1] |
| Tetracyclic this compound 12 | 420 | 535 | 1.1 x 10⁴ | 0.08 | 115 | DMSO | [1] |
| Tetracyclic this compound 13 | 420 | 535 | 1.1 x 10⁴ | 0.04 | 115 | DMSO | [1] |
| Yellow Fluorescent Dye 5 | 421, 444 | 460, 490 | 25500, 21300 | Not Reported | ~39, ~46 | Ethyl Acetate | [8] |
| H-hNR | Not Reported | Deep-Red | High | Not Reported | Not Reported | Not Reported | [9] |
| TF-hNR | Not Reported | Near-Infrared | High | Not Reported | Not Reported | Not Reported | [9] |
| Thiophene Fluorophore 3 | Not Reported | Red | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Application in Cellular Imaging
This compound-based probes can be used to visualize a variety of cellular processes in living cells. Below are generalized protocols for live-cell imaging and specific examples of applications.
General Protocol for Live-Cell Imaging
This protocol provides a basic framework for staining and imaging live cells with a this compound-based probe. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for each specific probe and cell type.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Probe Loading:
-
Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Excite the probe using the appropriate wavelength and acquire images with the corresponding emission filter.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Specific Applications and Signaling Pathways
Enzyme-activatable probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. This "turn-on" mechanism provides a high signal-to-background ratio for imaging enzyme activity.
-
Concept: A this compound fluorophore is quenched by a recognition group that is a substrate for the target enzyme. Enzymatic cleavage of the recognition group releases the fluorophore, leading to a significant increase in fluorescence.
-
Example Application: Imaging esterase activity in live cells. A dual-activatable, fluorogenic probe based on a diazoindanone-modified xanthene can be used to sense esterase activity with single-molecule resolution.[3][11][12]
ROS play crucial roles in cell signaling and pathophysiology. This compound-based probes can be designed to react specifically with certain ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), or hydroxyl radicals (•OH), leading to a change in their fluorescence.[2][][14][15]
-
Concept: The this compound core is functionalized with a ROS-reactive group. The reaction with a specific ROS alters the electronic properties of the fluorophore, resulting in a change in fluorescence intensity or a spectral shift.
-
Example Application: A rhodamine-based probe can be used for the detection of hypochlorous acid (HOCl). The probe undergoes an HOCl-promoted cyclization reaction that transforms the non-fluorescent rhodamine-thiosemicarbazide into a highly fluorescent rhodamine-oxadiazole.[2]
The pH of subcellular compartments is tightly regulated and changes in pH are associated with various cellular functions and diseases. This compound-based probes can be designed to exhibit pH-dependent fluorescence, allowing for the ratiometric or intensiometric measurement of pH.[4][5][16][17]
-
Concept: The this compound fluorophore is modified with an ionizable group that undergoes protonation or deprotonation within a specific pH range. This change in protonation state affects the electronic structure of the fluorophore and, consequently, its fluorescence properties.
-
Example Application: A xanthene-based probe, Xanth-NPr, has been developed for sensing highly acidic environments. In neutral or moderately acidic conditions, the probe's fluorescence is quenched. In a highly acidic pH range (1 to 4.1), protonation of a dipropylaniline moiety inhibits a photoinduced electron transfer (PET) process, leading to a strong red fluorescence emission.[5]
Conclusion
This compound-based fluorescent probes represent a powerful and versatile tool for the study of cellular biology. Their straightforward synthesis, coupled with the ability to fine-tune their photophysical and chemical properties, allows for the development of highly specific and sensitive probes for a wide range of applications. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and apply these valuable imaging agents in their own work, contributing to a deeper understanding of the complex and dynamic processes within living cells.
References
- 1. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. "Determination of intracellular pH using sensitive, clickable fluoresce" by Nazmiye B. Yapici, Srinivas Rao Mandalapu et al. [digitalcommons.mtu.edu]
- 5. Xanthene-based Fluorescence Turn-on Probe for Highly Acidic pH Range in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
- 9. Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Photoactivatable Probe for Super-Resolution Imaging of Enzymatic Activity in Live Cells [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 14. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH sensing controls tissue inflammation by modulating cellular metabolism and endo-lysosomal function of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioxanthene-Catalyzed ATRP Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting metal-free Atom Transfer Radical Polymerization (ATRP) using thioxanthene derivatives as organic photoredox catalysts. This technique is particularly relevant for the synthesis of well-defined polymers for applications in drug delivery, biomaterials, and other fields where metal contamination is a concern.
Introduction
Photoinduced metal-free ATRP has emerged as a powerful tool for the synthesis of polymers with controlled molecular weights and narrow dispersities.[1][2] this compound derivatives, in particular, have been identified as potent organic photoredox catalysts that can mediate this polymerization under visible light irradiation.[1][3] This method offers several advantages, including mild reaction conditions, temporal and spatial control over the polymerization, and the absence of transition metal catalysts, which can be difficult to remove from the final polymer product.[1]
This document outlines the experimental setup, provides a detailed protocol for a model polymerization of methyl methacrylate (MMA), and presents typical results obtained with a series of amine-substituted thioxanthone photocatalysts.
General Experimental Setup
The this compound-catalyzed photo-ATRP is typically carried out in a multistation modular photochemical reactor to ensure consistent irradiation and temperature conditions across multiple samples.
Key components of the experimental setup include:
-
Light Source: A light-emitting diode (LED) with a specific wavelength (e.g., 405 nm) is used to irradiate the reaction mixture. The light intensity should be measured and kept consistent.[1]
-
Reaction Vessels: Schlenk flasks or sealed vials are used to maintain an inert atmosphere.
-
Inert Atmosphere: Reactions are performed under an inert atmosphere, such as argon or nitrogen, to prevent quenching of the radical species by oxygen. This is typically achieved by several freeze-pump-thaw cycles or by bubbling the inert gas through the reaction mixture.
-
Stirring: A magnetic stirrer is used to ensure the reaction mixture is homogeneous.
-
Temperature Control: The photoreactor should be equipped with a system to control the reaction temperature.
Experimental Protocols
Materials
-
Monomer: Methyl methacrylate (MMA) is a common monomer for these reactions. It should be passed through a column of basic alumina to remove the inhibitor before use.
-
Initiator: Ethyl α-bromophenylacetate (EBPA) is a suitable initiator.
-
Photocatalyst: Amine-substituted thioxanthone derivatives.
-
Solvent: Anhydrous dimethylacetamide (DMAc) is a suitable solvent.
-
Inert Gas: Argon or nitrogen.
Protocol for Photo-ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from Ortyl et al., ACS Applied Polymer Materials 2021.[1]
-
Preparation of the Reaction Mixture:
-
In a vial equipped with a magnetic stirring bar, add the thioxanthone derivative photocatalyst (0.01 mmol, 0.1 eq).
-
Add the initiator, ethyl α-bromophenylacetate (EBPA) (0.06 mmol, 1 eq).
-
Add the monomer, methyl methacrylate (MMA), and the solvent, dimethylacetamide (DMAc), in a 1:1 volume ratio.
-
-
Degassing:
-
Seal the vial with a rubber septum.
-
Purge the reaction mixture with argon for at least 30 minutes to ensure an inert atmosphere.
-
-
Polymerization:
-
Place the sealed vial in a photoreactor.
-
Irradiate the reaction mixture with a 405 nm LED at a controlled intensity (e.g., 54 mW·cm⁻²).
-
Stir the reaction mixture for the desired amount of time (e.g., 4 hours).
-
-
Work-up and Analysis:
-
After the reaction, open the vial to quench the polymerization by exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as methanol.
-
Filter and dry the polymer under vacuum.
-
Analyze the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.
-
Data Presentation
The performance of different this compound-based photocatalysts in the ATRP of MMA is summarized in the table below. The data is based on the experimental protocol described above.
| Photocatalyst | Mn ( kg/mol ) | Mw ( kg/mol ) | Dispersity (Đ) | Conversion (%) |
| T-APh | 16.2 | 25.9 | 1.60 | 23 |
| T-bis(APh) | 14.0 | 23.0 | 1.64 | 21 |
| T-A-CN | 18.0 | 28.1 | 1.56 | 28 |
| T-A-SCF3 | 17.5 | 27.8 | 1.59 | 27 |
| T-AMe | 15.9 | 25.0 | 1.57 | 25 |
| T-AMe-CN | 18.2 | 28.2 | 1.55 | 29 |
| T-AMe-SCF3 | 17.8 | 27.6 | 1.55 | 28 |
Data adapted from Ortyl et al., ACS Applied Polymer Materials 2021.[1]
Visualizations
Proposed Mechanism of this compound-Catalyzed Photo-ATRP
Caption: Proposed mechanism for this compound-catalyzed photo-ATRP.
Experimental Workflow
Caption: General experimental workflow for this compound-catalyzed ATRP.
References
Application Notes and Protocols for Thioxanthenes as Photoinitiators in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing thioxanthene derivatives as photoinitiators in 3D printing resins. Thioxanthones are a versatile class of compounds that can act as highly efficient photoinitiators, particularly for vat photopolymerization techniques such as stereolithography (SLA) and digital light processing (DLP), operating under visible light sources like LEDs.[1][2] Their adaptability allows for their use in both free-radical and cationic photopolymerization, making them suitable for a wide range of monomer systems.[3][4]
Principle of Operation
Thioxanthone derivatives primarily function as Type II photoinitiators.[1] Upon absorption of light, the thioxanthone molecule transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization. Furthermore, thioxanthones are excellent photosensitizers for onium salts (e.g., iodonium or sulfonium salts) in two-component or three-component initiating systems.[3][5] This sensitization process extends the spectral sensitivity of the resin to longer wavelengths, enabling efficient curing with visible light LEDs (e.g., 405 nm and 420 nm).[3][4] Some novel thioxanthone derivatives have been designed to act as one-component photoinitiators, incorporating the hydrogen-donating moiety into the same molecule.[3]
Key Advantages of this compound Photoinitiators
-
Visible Light Sensitivity: Enables the use of safer, low-energy visible light sources such as LEDs, which are becoming standard in modern 3D printers.[2][5]
-
High Reactivity: Thioxanthone-based systems can achieve high polymerization rates and final monomer conversions.[3][4]
-
Versatility: Effective for both free-radical polymerization of acrylates and cationic polymerization of epoxides and vinyl ethers.[3][6]
-
Tunable Properties: The chemical structure of thioxanthone can be modified to optimize absorption characteristics and photoinitiation efficiency.[7][8]
-
Low Migration: Polymerizable thioxanthone derivatives can be synthesized to be covalently bonded into the polymer network, reducing the potential for migration of unreacted photoinitiator in the final product, a critical consideration for biomedical applications.[9]
Data Presentation: Performance of this compound-Based Photoinitiating Systems
The following tables summarize the performance of various this compound derivatives in photopolymerization experiments. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Performance of 2,4-Diethylthioxanthen-9-one Derivatives in Two-Component Systems for Free-Radical Photopolymerization of TMPTA [3]
| Photoinitiating System (Photosensitizer + Co-initiator) | Light Source (λmax) | Final Double Bond Conversion (%) |
| T1 (0.2% w/w) + IOD (2% w/w) | LED @ 405 nm | ~60 |
| T2 (0.2% w/w) + IOD (2% w/w) | LED @ 405 nm | ~60 |
| T3 (0.2% w/w) + IOD (2% w/w) | LED @ 405 nm | ~60 |
| T1 (0.2% w/w) + TAS (2% w/w) | LED @ 405 nm | ~55 |
| T2 (0.2% w/w) + TAS (2% w/w) | LED @ 405 nm | ~58 |
| T3 (0.2% w/w) + TAS (2% w/w) | LED @ 405 nm | ~58 |
| TPO (commercial PI) | LED @ 405 nm | ~60 |
T1, T2, T3 represent different 2,4-diethylthioxanthen-9-one derivatives. IOD: bis(4-tert-butylphenyl)-iodonium hexafluorophosphate. TAS: triarylsulfonium hexafluorophosphate. TMPTA: trimethylolpropane triacrylate.
Table 2: Performance of Thioxanthone Derivatives as One-Component Photoinitiators for Free-Radical Photopolymerization of TMPTA [3]
| Photoinitiator (0.2% w/w) | Light Source (λmax) | Final Double Bond Conversion (%) |
| T1 | LED @ 405 nm | ~45 |
| T2 | LED @ 405 nm | ~50 |
| T3 | LED @ 405 nm | ~48 |
Table 3: Performance of Thioxanthone Derivatives as Photosensitizers for Cationic Polymerization of UVACURE1500 [10]
| Photoinitiating System (Photosensitizer + Co-initiator) | Light Source (λmax) | Final Epoxy Group Conversion (%) |
| Thioxanthone Derivative 1 (0.1% w/w) + IOD (1% w/w) | LED @ 455 nm | ~55 |
| Thioxanthone Derivative 2 (0.1% w/w) + IOD (1% w/w) | LED @ 455 nm | ~60 |
UVACURE1500 is a cycloaliphatic diepoxide monomer.
Experimental Protocols
Protocol 1: Evaluation of Photoinitiation Efficiency using Real-Time FT-IR Spectroscopy
This protocol describes the methodology to monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups.
Materials:
-
Monomer (e.g., trimethylolpropane triacrylate (TMPTA) for free-radical polymerization, or a cycloaliphatic epoxide like UVACURE1500 for cationic polymerization).
-
This compound-based photoinitiator/photosensitizer.
-
Co-initiator (e.g., iodonium salt, amine synergist).
-
FT-IR spectrometer equipped with a horizontal transmission accessory and a light source holder.
-
Visible light LED source (e.g., 405 nm or 420 nm).
-
Spacers of known thickness (e.g., 25 µm).
-
Two polypropylene films.
Procedure:
-
Formulation Preparation: Prepare the photocurable resin by dissolving the this compound photoinitiator and any co-initiators in the monomer. The mixture should be homogenized, for example, by magnetic stirring in the dark. Typical concentrations are 0.1-2% w/w for the photoinitiator system.[3]
-
Sample Preparation: Place a drop of the formulated resin between two polypropylene films separated by a spacer of a defined thickness to ensure a consistent sample path length.
-
FT-IR Measurement Setup: Place the sample in the FT-IR spectrometer.
-
Initiation of Polymerization: Position the LED light source at a fixed distance from the sample to ensure consistent light intensity.
-
Data Acquisition: Start the real-time FT-IR measurement to record spectra at regular intervals while simultaneously turning on the LED light source to initiate polymerization. The disappearance of the characteristic absorption band of the monomer's functional group (e.g., C=C bond for acrylates around 1635 cm⁻¹, or epoxy ring for epoxides around 790 cm⁻¹) is monitored over time.[3]
-
Data Analysis: The degree of conversion of the functional groups is calculated from the decrease in the peak area of the respective absorption band according to the following formula: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.
Protocol 2: 3D Printing using a Stereolithography (SLA) Apparatus
This protocol outlines the general steps for using a this compound-based resin in a commercial or custom SLA 3D printer.
Materials:
-
SLA 3D printer equipped with a visible light laser (e.g., 405 nm).
-
Photocurable resin formulated with a this compound photoinitiating system.
-
CAD model of the object to be printed.
-
Post-curing apparatus (UV chamber).
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Resin Formulation: Prepare the resin as described in Protocol 1. The viscosity of the resin should be suitable for the specific 3D printer model.[11]
-
Printer Setup: Fill the resin vat of the SLA printer with the formulated photopolymer.
-
Printing Parameters: Set the printing parameters, such as layer thickness, laser power, and exposure time, in the printer's software. These parameters will need to be optimized for the specific resin formulation to achieve the desired resolution and mechanical properties.
-
Printing: Initiate the 3D printing process. The laser will selectively cure the resin layer by layer according to the CAD model.
-
Post-Processing:
-
Once printing is complete, carefully remove the printed object from the build platform.
-
Wash the object with a suitable solvent (e.g., isopropanol) to remove any uncured resin.
-
Perform a post-curing step by exposing the object to a broad-spectrum UV light source in a curing chamber. This step ensures complete polymerization and enhances the mechanical properties of the final object.
-
Mandatory Visualizations
Photochemical Mechanism of this compound-Based Photoinitiation
The following diagrams illustrate the key photochemical pathways for radical generation using this compound-based photoinitiating systems.
References
- 1. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Advanced Photoinitiators for Vat Photopolymerization 3D Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3dprint.com [3dprint.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Polymerisable photoinitiators for LED curable compositions - Patent 2447259 [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Materials Testing for the Development of Biocompatible Devices through Vat-Polymerization 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ullmann-Type C-N Coupling in Thioxanthene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of N-substituted thioxanthene derivatives via Ullmann-type C-N cross-coupling reactions. The this compound scaffold is a significant pharmacophore, and the methodologies presented herein are crucial for the development of novel therapeutic agents and functional materials.
Introduction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] In the context of this compound chemistry, this reaction allows for the direct coupling of halo-thioxanthenes with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and long reaction times.[1] However, modern advancements, including the use of ligands and microwave-assisted heating, have significantly improved the efficiency and substrate scope of this transformation, making it a valuable tool in medicinal chemistry and materials science.[2][3]
This application note details two distinct protocols for the synthesis of N-substituted thioxanthenes: a classical copper(I)-catalyzed method and a modern microwave-assisted approach.
Data Presentation: Comparison of Ullmann-Type C-N Coupling Protocols for this compound Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted this compound derivatives based on literature reports.
| Entry | This compound Substrate | Amine | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 1-chloro-4-propoxy-9H-thioxanthen-9-one | Guanidine/Urea derivatives | 0.1 eq. CuI, 1.0 eq. K₂CO₃ | Methanol | 100 | 48 h | Not specified | BenchChem Technical Support[2] |
| 2 | 3-chloro-thioxanthen-9-one-10,10-dioxide | Piperidine | 1.2 eq. K₂CO₃ | DMF | 155 | 30 min | 99 | Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.[4] |
| 3 | 3-chloro-thioxanthen-9-one-10,10-dioxide | 4-Methylpiperidine | 1.2 eq. K₂CO₃ | DMF | 155 | 30 min | 98 | Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.[4] |
| 4 | 3-chloro-thioxanthen-9-one-10,10-dioxide | Morpholine | 1.2 eq. K₂CO₃ | DMF | 155 | 30 min | 95 | Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.[4] |
| 5 | 3-chloro-thioxanthen-9-one-10,10-dioxide | 4-(2-Hydroxyethyl)piperazine | 1.2 eq. K₂CO₃ | DMF | 155 | 30 min | 85 | Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.[4] |
| 6 | 3-chloro-thioxanthen-9-one-10,10-dioxide | N-Methylpiperazine | 1.2 eq. K₂CO₃ | DMF | 155 | 30 min | 68 | Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.[4] |
Experimental Protocols
Protocol 1: Classical Copper(I)-Catalyzed C-N Coupling
This protocol describes a general procedure for the Ullmann-type coupling of a halo-thioxanthene with an amine using conventional heating.
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one
-
Amine (e.g., guanidine or urea derivative)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Sealed reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (1.0 eq.) in methanol, add the corresponding amine (2.0 eq.) and potassium carbonate (1.0 eq.).
-
Add copper(I) iodide (0.1 eq.) to the suspension.
-
Seal the reaction vessel and heat the mixture at 100 °C for 48 hours with continuous stirring.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the desired N-substituted this compound product.[2]
Protocol 2: Microwave-Assisted C-N Coupling
This protocol details a rapid, microwave-assisted synthesis of 3-amino-substituted thioxanthen-9-one-10,10-dioxides.[4]
Materials:
-
3-chloro-thioxanthen-9-one-10,10-dioxide
-
Amine (e.g., piperidine or piperazine derivative)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave synthesizer
-
Microwave-safe reaction vial with a stir bar
-
Citric acid (1M solution)
-
Dichloromethane
Procedure:
-
In a microwave-safe reaction vial equipped with a stir bar, add 3-chloro-thioxanthen-9-one-10,10-dioxide (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (1.2 eq.).
-
Add DMF (e.g., 6.0 mL) as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture with a power of 300W, with a ramp time of 2.0 minutes to reach a target temperature of 155 °C. Maintain this temperature for a run time of 30 minutes with simultaneous cooling (powermax mode).[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Perform an aqueous work-up by adding a 1M solution of citric acid and extracting the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]
Visualizations
References
Application Notes and Protocols for Evaluating COX Inhibitory Activity of Thioxanthenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cyclooxygenase (COX) inhibitory activity of thioxanthene derivatives. The protocols outlined below cover in vitro enzyme inhibition assays and in vivo anti-inflammatory models, offering a systematic approach to characterizing the potential of these compounds as anti-inflammatory agents.
Introduction to COX Inhibition and Thioxanthenes
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated at sites of inflammation.[1][2] The selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[2] this compound derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties through the inhibition of COX enzymes.[1][3][4] This document details the methodologies to assess the COX-1 and COX-2 inhibitory potency and selectivity of this compound compounds.
Data Presentation: In Vitro COX Inhibitory Activity of this compound Derivatives
The inhibitory activity of this compound derivatives against human COX-1 and COX-2 enzymes is typically quantified by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is expressed as the Selectivity Index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2).[1]
| Compound Name/ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| S-((4-Chlorophenyl)(9-hydroxy-9H-xanthen-9-yl)methyl)-L-cysteine | >200 | 12.3 ± 2.5 | >16.26 |
| S-((9-Hydroxy-9H-thioxanthen-9-yl)(phenyl)methyl)-L-cysteine | >200 | 4.37 ± 0.78 | >45.77 |
| Reference Drug | |||
| Celecoxib | 150 | 40 | 3.75 |
Data sourced from "Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors".[1]
Signaling Pathway and Experimental Workflows
COX Signaling Pathway
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins like PGE2.[1] this compound derivatives can inhibit this process by binding to the active site of COX enzymes.
Caption: COX signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram illustrates the general workflow for determining the COX inhibitory activity of this compound derivatives using a commercial inhibitor screening kit.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Experimental Protocols
In Vitro COX (Human) Inhibitor Screening Assay (Fluorometric)
This protocol is based on the use of a commercial COX inhibitor screening assay kit, which measures the peroxidase activity of COX by monitoring the appearance of a fluorescent product.[1]
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Human Recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid
-
This compound derivatives (test compounds)
-
Celecoxib (positive control)
-
DMSO (solvent)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the assay kit. Dissolve test compounds and celecoxib in DMSO to create stock solutions.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme and Inhibitor Addition:
-
To the appropriate wells, add the human recombinant COX-1 or COX-2 enzyme.
-
Add the diluted test compounds or celecoxib to the respective wells.
-
For enzyme control wells, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the plate at 25°C for 5-10 minutes.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 5-10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.[1]
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.[1]
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[1]
-
Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).[1]
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory effects of the this compound derivatives.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
This compound derivatives (test compounds)
-
Indomethacin or Celecoxib (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups.
-
Administer the test compounds and positive control orally or intraperitoneally at a predetermined dose. The vehicle control group receives only the vehicle.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Compare the results of the test compound groups with the vehicle control and positive control groups to determine the anti-inflammatory activity.
-
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
The following diagram outlines the key steps in the carrageenan-induced paw edema assay.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The methodologies described provide a robust framework for the evaluation of this compound derivatives as potential COX inhibitors. The in vitro assays allow for the determination of potency and selectivity, while the in vivo model provides an assessment of anti-inflammatory efficacy. Further investigations, including more extensive structure-activity relationship (SAR) studies and detailed pharmacokinetic and toxicological profiling, are warranted for promising candidates to advance their development as novel anti-inflammatory therapeutics.[1][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Thioxanthene Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthene derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][[“]][3][4] Their therapeutic potential has driven the need for efficient screening methodologies to identify and characterize novel lead compounds. High-throughput screening (HTS) offers a powerful platform for rapidly assessing large libraries of this compound derivatives against various biological targets.[5][6][7] These application notes provide detailed protocols for key HTS assays relevant to the screening of this compound libraries, along with data presentation and visualization of associated signaling pathways.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the reported biological activities of various this compound derivatives from in vitro high-throughput screening assays.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 / GI50 | Reference |
| This compound Derivative 3 | Caco-2 (Colon Cancer) | Cytotoxicity Assay | 9.6 ± 1.1 nM | [1][4] |
| This compound Derivative 2 | Hep G2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 161.3 ± 41 nM | [1][4] |
| Tetracyclic this compound 11 | A375-C5 (Malignant Melanoma) | Cell Growth Inhibition | 5-7 µM | [1][8] |
| Tetracyclic this compound 11 | MCF-7 (Breast Adenocarcinoma) | Cell Growth Inhibition | 5-7 µM | [1][8] |
| Tetracyclic this compound 11 | NCI-H460 (Non-small Cell Lung Cancer) | Cell Growth Inhibition | 5-7 µM | [1][8] |
| Tetracyclic this compound 14 | A375-C5, MCF-7, NCI-H460 | Cell Growth Inhibition | 8-11 µM | [1][8] |
| Trifluoromethyl this compound 1 | HeLa (Cervical Cancer) | Cytotoxicity Assay | 87.8 nM | [1] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| This compound Derivative 7 | COX-2 Inhibition | 4.37 ± 0.78 nM | [4][9] |
| This compound Derivative 4 | Antioxidant (DPPH assay) | 15.44 ± 6 nM | [4][9] |
Table 3: Dopamine D2 Receptor Binding Affinity of this compound Derivatives
| Drug | Scaffold | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Chlorprothixene | This compound | 1.1 | 3.1 | 2.82 |
| Flupenthixol | This compound | 0.4 | 10 | 25 |
| Thiothixene | This compound | 0.5 | 1.6 | 3.2 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the screening of this compound libraries.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Thioxanthene Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of thioxanthenes via intramolecular Friedel-Crafts reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the thioxanthene core structure?
A1: The most prevalent methods for synthesizing the this compound tricycle are the intramolecular Friedel-Crafts reaction and the Pschorr cyclization.[1] The choice between these methods often depends on the available starting materials and the desired substitution pattern on the final product.[1] Another common method involves the reduction of thioxanthone derivatives, which are traditionally synthesized by condensing thiosalicylic acids with benzene derivatives and subsequent cyclization.[2][3]
Q2: What are the typical side products observed in the intramolecular Friedel-Crafts synthesis of thioxanthenes?
A2: A primary side reaction is the formation of products arising from carbocation rearrangement, which is particularly common when the starting material contains certain alkyl or benzyl groups.[1] These rearrangements can lead to isomers of the desired this compound that can be difficult to separate.[1] At higher concentrations, intermolecular condensation between starting material molecules can also occur, leading to polymeric byproducts.[1]
Q3: My reaction is showing low to no conversion. What are the potential causes?
A3: Low reactivity in this compound derivatization can stem from several factors including a deactivated ring system, steric hindrance from bulky substituents, a poor leaving group in substitution reactions, and inadequate reaction conditions such as temperature, reaction time, solvent, and choice of catalyst.[4]
Q4: Are there specific safety precautions I should take when working with this compound and its derivatives?
A4: Yes, this compound and its derivatives are bioactive molecules and should be handled with appropriate care. It is recommended to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and avoid inhalation of dust or vapors and contact with skin and eyes.[4] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[4]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products
Possible Cause: Suboptimal catalyst, solvent, or reaction temperature leading to side reactions or incomplete conversion.
Solutions:
-
Catalyst Optimization: The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ can be used, recent studies have shown high yields with organic Brønsted acids.[2][5][6] Trifluoroacetic acid (TFA) has been identified as an effective organocatalyst, providing high yields under mild conditions.[2][5][6] N-triflylphosphoramide has also been reported to give quantitative yields in a very short reaction time.[7]
-
Solvent Selection: Dichloromethane (DCM) has been found to be the solvent of choice in several optimization studies, leading to higher yields compared to other solvents like chloroform, acetone, and toluene.[2][8][9]
-
Temperature Control: Running the reaction at a controlled, often lower, temperature can minimize carbocation rearrangements and other side reactions.[1] However, in some cases, increasing the temperature might be necessary to drive the reaction to completion.[10] Careful monitoring is crucial when adjusting the temperature.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to polymeric byproducts.[1]
Issue 2: Formation of Isomeric Byproducts
Possible Cause: Carbocation rearrangement during the intramolecular Friedel-Crafts cyclization.[1]
Solutions:
-
Use of Milder Catalysts: Employing milder Brønsted acids, such as TFA, can reduce the propensity for carbocation rearrangements compared to strong Lewis acids.[1]
-
Substrate Design: If possible, modify the starting material to avoid substituents that are prone to forming stable, rearranged carbocations.[1]
-
Optimize Reaction Time: Optimizing the reaction time may favor the formation of the kinetic (desired) product over the thermodynamic (rearranged) product.[1]
Data Presentation: Catalyst and Solvent Effects
The following tables summarize the effects of different catalysts and solvents on the yield of the intramolecular Friedel-Crafts cyclization for the synthesis of a model this compound derivative.
Table 1: Effect of Various Catalysts on this compound Synthesis
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) |
| TFA | DCM | 12 | 92 |
| p-TSA | DCM | 24 | Lower Yield |
| DPP | DCM | 24 | Lower Yield |
| NTPA | DCM | 24 | Lower Yield |
| FeCl₃·6H₂O | CHCl₃ | 24 | 65 |
Data synthesized from multiple sources.[2][8][9]
Table 2: Effect of Various Solvents on this compound Synthesis with TFA Catalyst
| Solvent | Time (h) | Conversion (%) |
| DCM | 12 | 92 |
| CHCl₃ | 24 | 78 |
| Acetone | 24 | 75 |
| Toluene | 24 | Lower Yield |
| THF | 24 | Lower Yield |
| DMF | 24 | Lower Yield |
Data synthesized from multiple sources.[2][8][9]
Experimental Protocols
High-Yield Intramolecular Friedel-Crafts Synthesis of 9-Aryl/Alkyl Thioxanthenes
This protocol is optimized for high yields based on the work of Deniz et al.[1][2][3]
Materials:
-
Starting diaryl thioether alcohol (1 equivalent)
-
Trifluoroacetic acid (TFA) (0.1 equivalents)
-
Dichloromethane (DCM), dry
Procedure:
-
Dissolve the starting diaryl thioether alcohol (0.1 mmol) in dry DCM (2.5 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add TFA (10 mol %) to the stirred solution at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears (typically 12-24 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Perform a workup by extracting the residue with ethyl acetate and washing with a saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Friedel-Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Thioxanthene Derivatization
Welcome to the Technical Support Center for thioxanthene derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) for various derivatization reactions, complete with detailed experimental protocols, quantitative data, and visual workflows to address specific issues you may encounter.
General FAQs for this compound Derivatization
Q1: What are the most common sites for derivatization on the this compound core?
A1: The most frequent sites for introducing new functional groups on the this compound scaffold are the C2 and C9 positions, as well as other positions on the aromatic rings. Notably, substitutions at the C2 position have been shown to significantly influence the neuroleptic activity of this compound-based drugs.[1] The C9 position is a benzylic carbon, making it another key site for derivatization.[1]
Q2: I'm observing low to no conversion in my this compound derivatization reaction. What are the general potential causes?
A2: Several factors can contribute to low reactivity in this compound derivatization:[1]
-
Deactivated Ring System: The electron-rich sulfur atom can influence the electronic properties of the aromatic rings, sometimes deactivating them towards certain electrophilic substitutions.[1]
-
Steric Hindrance: Bulky substituents already present on the this compound core or on the incoming reagent can physically block the reaction site.[1]
-
Poor Leaving Group: In substitution reactions, the nature of the leaving group is critical. A group that is not easily displaced will hinder the reaction.[1]
-
Inadequate Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the choice of catalyst are crucial and often require optimization.[1]
Q3: What are common impurities that I should be aware of during this compound synthesis and derivatization?
A3: Impurities can arise from starting materials, intermediates, or side reactions. For instance, in the synthesis of the antipsychotic drug Chlorprothixene, impurities can include N-desmethyl (nor) chlorprothixene, sulfoxide and other oxidation products, N-oxide species, and chlorinated this compound variants.[2] Similarly, for Thiothixene, impurities such as N-desmethyl thiothixene and (E)-Thiothixene can be present.[3] It is crucial to control these impurities to ensure the quality and safety of the final product.
Troubleshooting Guide 1: Ullmann-type C-N Coupling
Ullmann-type C-N coupling is a widely used method for the synthesis of aminated thioxanthenes. Low yields in this reaction are a common issue.
FAQs for Ullmann-type C-N Coupling
Q1: What is the typical catalyst used for Ullmann-type C-N coupling with thioxanthenes?
A1: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation.[4] Other copper sources like Cu₂O can also be employed.[4]
Q2: Is a ligand necessary for this reaction?
A2: While some Ullmann couplings can proceed without a ligand, their use is generally recommended to improve reaction rates and yields, especially with less reactive aryl halides.[4] For thioxanthenes, which can be electron-rich, a ligand is often beneficial. Common choices include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA).[4]
Q3: What are the recommended bases and solvents?
A3: Moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] High-boiling polar aprotic solvents such as DMF, DMSO, and 1,4-dioxane are commonly used to ensure the solubility of reactants and to allow for higher reaction temperatures.[4]
Troubleshooting Low Yields in Ullmann-type C-N Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive or insufficient catalyst | - Use fresh, high-purity CuI.[4]- Increase catalyst loading (typically 5-10 mol%).[4]- Consider a different copper source (e.g., Cu₂O).[4] |
| Ineffective ligand or no ligand used | - Screen different ligands (e.g., 1,10-phenanthroline, L-proline, DMEDA).[4]- Ensure the ligand is pure and dry. | |
| Inadequate base | - Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[4] | |
| Suboptimal solvent | - Use a higher-boiling polar aprotic solvent (DMF, DMSO) to improve solubility and allow for higher temperatures.[4]- Ensure the solvent is anhydrous. | |
| Insufficient temperature or reaction time | - Gradually increase the reaction temperature (typically 100-160 °C).[4]- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time (can range from hours to 48+ hours).[4] | |
| Formation of Side Products (e.g., dehalogenated this compound) | Reaction atmosphere not inert | - Perform the reaction under an inert atmosphere (nitrogen or argon).[4]- Degas the solvent before use.[4] |
| Presence of moisture | - Use anhydrous solvents and reagents.[4]- Flame-dry glassware before use. |
Experimental Protocol: General Procedure for Ullmann Amination of 2-Bromothis compound
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothis compound (1.0 eq.), the amine (1.2-1.5 eq.), copper(I) iodide (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed, anhydrous, high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to 100-160 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Ullmann C-N Coupling
Caption: Troubleshooting logic for low yields in Ullmann C-N coupling.
Troubleshooting Guide 2: Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are fundamental for introducing acyl and alkyl groups to the this compound core. However, these reactions are prone to issues related to catalyst activity and substrate reactivity.
FAQs for Friedel-Crafts Reactions
Q1: What are the common Lewis acid catalysts for Friedel-Crafts acylation of this compound?
A1: Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for Friedel-Crafts acylation.[5] However, other catalysts like trifluoroacetic acid (TFA) can also be used, offering milder reaction conditions.[5][6]
Q2: Why is my Friedel-Crafts acylation failing or giving a low yield?
A2: Common reasons for low yields include a deactivated aromatic ring (if electron-withdrawing groups are present), inactive catalyst due to moisture, insufficient amount of catalyst (acylation often requires stoichiometric amounts), and suboptimal reaction temperature.[5]
Q3: Can I get multiple products in a Friedel-Crafts reaction on this compound?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly activated rings.[5] Carbocation rearrangements are a more significant issue in Friedel-Crafts alkylation, leading to isomeric products.[7]
Troubleshooting Low Yields in Friedel-Crafts Acylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Deactivated this compound substrate | - If the this compound has strong electron-withdrawing groups, the reaction may be very slow or not proceed. Consider alternative synthetic routes.[5] |
| Inactive Lewis acid catalyst | - Use fresh, anhydrous AlCl₃ or other Lewis acids.[5]- Ensure all glassware, solvents, and reagents are strictly anhydrous.[5] | |
| Insufficient catalyst | - For acylation, the product ketone can complex with the Lewis acid, so a stoichiometric amount of catalyst is often required.[5] | |
| Formation of Multiple Products | Polysubstitution | - Use a less activated this compound starting material if possible.- The acyl group is deactivating, which usually prevents further acylation.[5] |
| Isomer formation (alkylation) | - Use a lower reaction temperature to minimize carbocation rearrangements.[7]- Choose a starting material less prone to forming stable, rearranged carbocations.[7] |
Quantitative Data: Optimization of Intramolecular Friedel-Crafts Alkylation
The following table summarizes the effect of different catalysts and solvents on the yield of an intramolecular Friedel-Crafts alkylation to form a this compound derivative.
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| NTPA | CH₂Cl₂ | 24 | 25 |
| TFA | CH₂Cl₂ | 12 | 92 |
| p-TSA | CH₂Cl₂ | 24 | 43 |
| DPP | CH₂Cl₂ | 24 | 35 |
| TFA | Toluene | 24 | 55 |
| TFA | THF | 24 | 48 |
| TFA | CH₃CN | 24 | 62 |
| Adapted from a study on the synthesis of new functionalized 9-aryl/alkyl thioxanthenes.[5][6] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dissolved in the anhydrous solvent dropwise to the stirred suspension.
-
After the addition is complete, add the this compound (1.0 eq.) dissolved in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[8]
Experimental Workflow for Friedel-Crafts Acylation
Caption: Step-by-step workflow for a typical Friedel-Crafts acylation.
Troubleshooting Guide 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
These powerful reactions are used to form C-C and C-N bonds, respectively, on the this compound core, often at the C2 position.
FAQs for Pd-Catalyzed Cross-Coupling
Q1: What are the main challenges with cross-coupling reactions on 2-bromo-9H-thioxanthene?
A1: Common issues include low yields, formation of side products like the homocoupling of the boronic acid in Suzuki reactions, and catalyst deactivation. The sulfur atom in the this compound ring can potentially coordinate with the palladium catalyst, affecting its activity.[8]
Q2: Which palladium catalysts and ligands are recommended?
A2: For Suzuki-Miyaura coupling, Pd(PPh₃)₄ is a common choice.[8] For the more challenging Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like XPhos and SPhos are often employed to enhance catalyst activity.[8]
Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Catalyst deactivation | - Use a more robust precatalyst.- Ensure strictly anaerobic and anhydrous conditions.[8] |
| Ineffective base | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[8] | |
| Poor ligand choice | - For Suzuki, try bulky biarylphosphine ligands (e.g., SPhos, RuPhos).- For Buchwald-Hartwig, consider ligands like BrettPhos or Josiphos for difficult substrates.[8] | |
| Side Product Formation (e.g., Homocoupling) | Oxygen contamination | - Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an inert atmosphere, combine 2-bromo-9H-thioxanthene (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) in a reaction vessel.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture to 90-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.[8]
-
After cooling, perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Purification of this compound Derivatives
Low final yields are often a result of difficult purification. Here are some general guidelines.
Recrystallization
Recrystallization is an effective method for purifying solid this compound derivatives.
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for recrystallizing xanthene and this compound derivatives include ethanol, ethyl acetate, and dimethylformamide (DMF).[9][10] A mixture of solvents, such as ethyl acetate and methanol (e.g., in a 3:1 ratio), can also be effective.[10]
General Recrystallization Protocol:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[11]
Column Chromatography
For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.
Solvent System Selection: The choice of the mobile phase (eluent) is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with different polarities. TLC is used to determine the optimal solvent system.
General Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
HPLC Purification
For high-purity requirements, especially in drug development, High-Performance Liquid Chromatography (HPLC) is often used.
Method Development: Developing an HPLC method involves screening different columns (e.g., C18), mobile phases (e.g., mixtures of acetonitrile or methanol and water with additives like formic acid or trifluoroacetic acid), and detection wavelengths.[12][13] The goal is to achieve good separation of the desired product from all impurities.
References
- 1. rsc.org [rsc.org]
- 2. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
strategies to minimize side products in Pschorr cyclization for thioxanthenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Pschorr cyclization for synthesizing thioxanthenes. Our goal is to help you minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Pschorr cyclization and why is it used for thioxanthene synthesis?
The Pschorr cyclization is a chemical reaction that enables the synthesis of polycyclic aromatic compounds through an intramolecular substitution involving an aryldiazonium salt intermediate, often catalyzed by copper.[1][2] It is a key method for constructing the tricyclic core of thioxanthenes, which are important scaffolds in medicinal chemistry. The reaction typically proceeds via an aryl radical generated from the diazonium salt.[3][4]
Q2: What are the most common side products observed in the Pschorr cyclization for thioxanthenes?
The Pschorr cyclization can sometimes result in lower than desired yields, indicating the formation of significant side products.[1] Common side products include:
-
Aryl Halides: Formation of an aryl halide corresponding to the diazonium salt precursor is a notable byproduct. This is particularly prevalent when iodide is used in the reaction.[5]
-
Products from Incomplete Cyclization: If the intramolecular cyclization does not proceed to completion, starting materials or intermediates may be isolated.[5]
-
Radical-Derived Byproducts: The aryl radical intermediate can participate in side reactions such as hydrogen abstraction or other radical-mediated pathways, leading to a variety of undesired products.[5][6]
Q3: How does the choice of catalyst affect the efficiency of the Pschorr cyclization?
The catalyst plays a crucial role in the Pschorr cyclization. Traditionally, copper powder or copper(I) salts are used to facilitate the decomposition of the diazonium salt and promote the formation of the aryl radical intermediate.[1][7]
-
Copper Catalysts: Freshly prepared copper powder or copper(I) salts are often effective. However, traditional methods using copper can sometimes require long reaction times and result in variable yields.[5][8]
-
Soluble Catalysts: More recent studies have shown that soluble catalysts with low oxidation potentials, such as potassium ferrocyanide and ferrocene, can significantly shorten reaction times and increase yields.[8][9] These catalysts are effective electron donors that promote a free-radical mechanism.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired this compound | 1. Incomplete diazotization.2. Inefficient cyclization.3. Formation of significant side products. | 1. Optimize Diazotization: Ensure complete formation of the diazonium salt by maintaining a low temperature (typically 0-5 °C) and using the correct stoichiometry of sodium nitrite and acid.[5]2. Catalyst Selection: Use freshly prepared copper powder or a soluble catalyst like ferrocene to improve reaction kinetics and yield.[5][8]3. Alternative Radical Initiation: Explore photochemical conditions to decompose the diazonium salt, which may favor the desired cyclization pathway.[5] |
| Isolation of significant amounts of aryl halide byproduct | Competing Sandmeyer-type reaction.[5] | 1. Avoid Iodide: If possible, avoid using iodide salts in the reaction mixture.2. Optimize Catalyst: The choice of copper catalyst can influence the competition between the Pschorr cyclization and the Sandmeyer reaction. Experiment with different copper sources and oxidation states. |
| Formation of multiple unidentified byproducts | Undesired radical side reactions.[5] | 1. Control Radical Concentration: Adjusting the rate of addition of the catalyst or the diazonium salt solution can help control the concentration of the aryl radical intermediate and minimize side reactions.2. Solvent Choice: The reaction solvent can influence the stability and reactivity of the radical intermediate. Consider screening different solvents. |
Experimental Protocols
General Optimized Procedure for Pschorr Cyclization using a Soluble Catalyst
This protocol is adapted from a general procedure for Pschorr cyclizations that has shown high yields for various substrates and can be applied to this compound synthesis.[8]
Materials:
-
Substituted 2-amino-diaryl sulfide (starting material)
-
Sodium nitrite
-
Hydrochloric acid (or other suitable acid)
-
Acetone
-
Ferrocene (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: Dissolve the 2-amino-diaryl sulfide in an appropriate acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyclization: In a separate flask, dissolve ferrocene in acetone. Slowly add the cold diazonium salt solution to the ferrocene solution at room temperature. Nitrogen gas evolution should be observed. Allow the reaction to stir at room temperature until the evolution of nitrogen ceases (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Logical Flow of the Pschorr Cyclization for Thioxanthenes
Caption: Logical flow of the Pschorr cyclization for thioxanthenes.
Troubleshooting Workflow for Pschorr Cyclization
Caption: Troubleshooting workflow for optimizing Pschorr cyclization.
References
- 1. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Pschorr Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme.de [thieme.de]
- 8. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Thioxanthene Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of thioxanthene compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: this compound and its derivatives possess a core structure that is largely nonpolar and hydrophobic. This inherent lipophilicity leads to low solubility in aqueous buffers and cell culture media commonly used in biological assays.
Q2: What is the most common initial solvent for dissolving this compound compounds for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most frequently used organic solvent for preparing stock solutions of this compound derivatives due to its high solubilizing power for a wide range of organic molecules.[1][2] These stock solutions are then typically diluted to the final desired concentration in the aqueous assay medium.
Q3: What are the potential consequences of poor compound solubility in my biological assays?
A3: Poor solubility can lead to several critical issues, including:
-
Compound Precipitation: The compound may precipitate out of the aqueous assay buffer, leading to an inaccurate final concentration.
-
Inaccurate Potency Measurement: Undissolved compound particles are not available to interact with the biological target, which can result in an underestimation of the compound's true potency (e.g., artificially high IC50 values).
-
Experimental Variability: Inconsistent solubility can lead to poor reproducibility of experimental results.
-
Clogged Equipment: Precipitates can interfere with automated liquid handling systems and clog pipette tips.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should generally be kept below 0.5% (v/v). However, the optimal concentration should be determined for each specific cell line and assay, as sensitivity to DMSO can vary.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound compounds.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates upon dilution into aqueous buffer or media. | The aqueous solubility of the compound has been exceeded. | - Decrease the final concentration: If the experimental design allows, lower the final concentration of the this compound derivative in the assay. - Increase the DMSO concentration in the final solution: While keeping the final DMSO concentration as low as possible (ideally ≤0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. - Use a co-solvent: Consider using a water-miscible co-solvent in addition to DMSO in your stock solution. Options include ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF). - pH adjustment: For ionizable this compound derivatives, adjusting the pH of the aqueous buffer can significantly improve solubility. |
| Inconsistent results between experiments. | - Variability in stock solution preparation. - Compound degradation in solution. | - Ensure complete dissolution of the stock solution: Use vortexing and/or sonication to ensure the compound is fully dissolved in the stock solvent. Gentle warming may also be effective for some compounds.[3] - Prepare fresh dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment to avoid issues with compound stability in aqueous solutions. - Proper storage: Store stock solutions at -20°C or -80°C to minimize degradation. |
| Low or no biological activity observed. | - The compound is not sufficiently soluble at the tested concentrations. - The compound has degraded. | - Verify solubility: Before conducting the biological assay, perform a visual or analytical assessment of the compound's solubility in the final assay buffer at the intended concentration. - Employ solubility enhancement techniques: Consider more advanced formulation strategies such as the use of cyclodextrins to form inclusion complexes or the preparation of amorphous solid dispersions. |
Quantitative Solubility Data
The following table summarizes available solubility data for select this compound derivatives in various solvents.
| Compound | Solvent | Solubility | Reference |
| Thiothixene | Water | Practically Insoluble | [4] |
| Chloroform | Very Soluble | [4] | |
| Methanol | Slightly Soluble | [4] | |
| Acetone | Slightly Soluble | [4] | |
| DMSO | ≥ 1 mg/mL (with heating) | [3] | |
| Chlorprothixene Hydrochloride | Water | Soluble | [5] |
| Alcohol | Soluble | [5] | |
| PBS (pH 7.2) | ~10 mg/mL | [6] | |
| DMSO | ~30 mg/mL | [6] | |
| Ethanol | ~30 mg/mL | [6] | |
| Chlorprothixene | Water | Insoluble | [7][8] |
| DMSO | ≥ 13.43 mg/mL | [9] | |
| 6 mg/mL | [8] | ||
| Ethanol | ≥ 15.79 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilutions (in DMSO): If a range of concentrations is required, perform serial dilutions of the stock solution in DMSO to create intermediate stock solutions.
-
Final Dilution in Assay Medium: Directly before use, dilute the DMSO stock or intermediate stock solutions into pre-warmed cell culture medium to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤0.5%).
-
Mixing: Mix the final working solution thoroughly by gentle pipetting or inversion before adding it to the cells.
Visualizations
Dopamine D2 Receptor Signaling Pathway
This compound derivatives often act as antagonists of the dopamine D2 receptor. The following diagram illustrates the downstream signaling cascade upon D2 receptor activation and its inhibition by thioxanthenes.
Caption: Dopamine D2 Receptor signaling pathway and its inhibition by thioxanthenes.
Experimental Workflow for Compound Solubilization
This workflow provides a logical progression for preparing this compound compounds for biological assays.
Caption: Workflow for preparing this compound solutions for biological assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorprothixene hydrochloride CAS#: 6469-93-8 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
how to prevent carbocation rearrangement in thioxanthene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of thioxanthenes, with a special focus on preventing carbocation rearrangements, a common challenge that can lead to isomeric impurities and reduced yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the thioxanthene core?
A1: The most common methods for constructing the tricyclic this compound core are intramolecular Friedel-Crafts reactions. These can be broadly categorized into two main approaches:
-
Direct Intramolecular Friedel-Crafts Alkylation: This method involves the cyclization of a suitable precursor, such as a diaryl thioether containing an alcohol or an alkene, in the presence of an acid catalyst. While direct, this route is susceptible to carbocation rearrangements.
-
Intramolecular Friedel-Crafts Acylation followed by Reduction: This two-step approach involves the cyclization of a precursor like a 2-(arylthiomethyl)benzoic acid to form a thioxanthen-9-one intermediate. This ketone is then reduced to the desired this compound. This method is generally preferred as it avoids carbocation rearrangements.
Q2: Why does carbocation rearrangement occur during this compound synthesis, and when is it most likely?
A2: Carbocation rearrangement is a common side reaction in intramolecular Friedel-Crafts alkylations. It occurs when the initially formed carbocation can rearrange to a more stable carbocation through a hydride or alkyl shift before the electrophilic aromatic substitution takes place. This is particularly prevalent when the alkylating chain contains secondary or tertiary carbons, or when groups like butyl or benzyl are present in the precursor molecule. The formation of a more stable carbocation intermediate leads to the production of undesired structural isomers of the this compound product.
Q3: How can I definitively identify if carbocation rearrangement has occurred in my reaction?
A3: A combination of chromatographic and spectroscopic techniques can be used to identify the presence of rearranged isomers:
-
Chromatography (TLC, GC, HPLC): The presence of multiple spots or peaks with the same mass-to-charge ratio in mass spectrometry can indicate the formation of isomers.
-
Spectroscopy (NMR): 1H and 13C NMR spectroscopy are powerful tools for identifying structural isomers. The presence of distinct sets of signals that do not correspond to the expected product is a strong indication of rearrangement.
Q4: Are there alternative synthetic strategies to Friedel-Crafts reactions for this compound synthesis that avoid carbocation intermediates?
A4: Yes, other synthetic methodologies that proceed through different mechanisms can be explored to circumvent the issue of carbocation rearrangement. These include:
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction could potentially be adapted for this compound synthesis, avoiding the generation of carbocation intermediates.
-
Pummerer Reaction: The Pummerer rearrangement of sulfoxides can generate electrophilic species that may undergo intramolecular cyclization to form the this compound ring system, again proceeding through a non-carbocationic pathway.
Troubleshooting Guides
Problem: Low yield of the desired this compound and a mixture of inseparable isomers are observed after intramolecular Friedel-Crafts alkylation.
Possible Cause: Carbocation rearrangement is the most likely cause.
Solutions:
| Strategy | Description |
| Switch to Acylation-Reduction | This is the most robust solution. Synthesize the corresponding thioxanthen-9-one via intramolecular Friedel-Crafts acylation and then reduce the ketone to the this compound. |
| Modify Reaction Conditions | If direct alkylation is necessary, try milder Lewis acids or Brønsted acids (e.g., trifluoroacetic acid) and lower reaction temperatures to disfavor rearrangement. However, this may not completely eliminate the problem. |
| Substrate Modification | If possible, redesign the precursor to avoid alkyl groups that are prone to rearrangement. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Synthesis
| Synthetic Route | Key Intermediate | Propensity for Rearrangement | Typical Yields | Notes |
| Intramolecular Friedel-Crafts Alkylation | Carbocation | High (substrate dependent) | Variable, often moderate to low for rearrangement-prone substrates | A direct, one-step cyclization. |
| Intramolecular Friedel-Crafts Acylation-Reduction | Acylium ion | None | Generally high for both steps | A two-step process that ensures regiochemical control. |
Experimental Protocols
Protocol 1: Synthesis of Thioxanthen-9-one via Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of 2-(phenylthiomethyl)benzoic acid to thioxanthen-9-one, a key intermediate that can be reduced to this compound.
Materials:
-
2-(Phenylthiomethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 2-(phenylthiomethyl)benzoic acid.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with toluene.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude thioxanthen-9-one.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of Thioxanthen-9-one to this compound
This section provides two common methods for the reduction of the thioxanthen-9-one intermediate.
Method A: Clemmensen Reduction (Acidic Conditions)
Materials:
-
Thioxanthen-9-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution, followed by decanting the aqueous solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of thioxanthen-9-one in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
Method B: Wolff-Kishner Reduction (Basic Conditions)
Materials:
-
Thioxanthen-9-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioxanthen-9-one in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets.
-
Heat the mixture to 120-140 °C for 1-2 hours.
-
Increase the temperature to 190-210 °C to distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-5 hours until nitrogen evolution ceases.
-
Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., toluene or ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude this compound.
-
Purify by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathways to thioxanthenes.
Caption: Workflow for acylation-reduction synthesis.
Technical Support Center: Optimization of HPLC Methods for Purification of Thioxanthene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the purification of thioxanthene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers using HPLC?
A1: The main difficulty in separating this compound isomers, such as the (Z)- and (E)-isomers of drugs like flupentixol and thiothixene, lies in their structural similarity. As geometric or chiral isomers, they have identical chemical formulas and connectivity, differing only in the spatial arrangement of atoms.[1] This results in very similar physicochemical properties, making their separation by standard reversed-phase HPLC challenging and often leading to issues like peak co-elution or poor resolution.[1][2]
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: While standard C18 columns are widely used, achieving optimal separation of this compound isomers often requires exploring alternative stationary phases.[1]
-
Phenyl-based columns (e.g., Phenyl-Hexyl): These can offer enhanced selectivity due to π-π interactions between the stationary phase and the aromatic core of the this compound molecules.[1][2]
-
Chiral Stationary Phases (CSPs): For separating enantiomers of chiral this compound derivatives, a chiral stationary phase is essential.[1][3][4] The selection of the specific CSP is often empirical and may require screening several different columns.[3]
Q3: How does mobile phase composition affect the separation of this compound isomers?
A3: The mobile phase composition is a critical factor. Key parameters to optimize include:
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[1][2]
-
pH and Buffers: Thioxanthenes are basic compounds. Operating at a low pH (typically 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) ensures the protonation of the basic functional groups. This leads to improved peak shape and retention on reversed-phase columns by minimizing interactions with residual silanols on the silica support.[1][5][6]
Q4: Can temperature adjustments improve the resolution of this compound isomers?
A4: Yes, adjusting the column temperature can be a powerful tool for optimizing separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve column efficiency.[2][7] It can also alter the selectivity of the separation. It is recommended to explore a range (e.g., 30°C to 50°C) to find the optimal balance between resolution and analysis time.[2][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-eluting Isomer Peaks
-
Question: My this compound isomers are co-eluting or showing poor separation. What steps can I take to improve resolution?
-
Answer:
-
Optimize Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention time and allow for greater interaction with the stationary phase.[2]
-
Adjust Mobile Phase pH: A slight change in pH can alter the ionization of the isomers and potentially improve separation.[1]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. This can alter selectivity.[2]
-
Modify Column Temperature: Increase or decrease the column temperature in increments of 5-10°C to see if selectivity is affected.[2][7]
-
Switch Stationary Phase: If mobile phase and temperature optimization are insufficient, consider a column with a different selectivity, such as a phenyl-hexyl column instead of a C18.[1][2]
-
Issue 2: Peak Tailing
-
Question: The peaks for my this compound isomers are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like thioxanthenes is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[1][8]
-
Lower Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.5) to keep the silanol groups protonated and minimize interactions.[1][5][6]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping have fewer free silanol groups, which reduces tailing.[1][9]
-
Add a Competing Base: Introducing a small amount of a basic additive like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites and improve peak shape. Note that TEA can interfere with mass spectrometry detection.[1]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak symmetry.[1][6]
-
Issue 3: Shifting Retention Times
-
Question: The retention times for my isomers are inconsistent between runs. What could be the problem?
-
Answer: Fluctuating retention times can be caused by several factors:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Use a buffer to maintain a stable pH.[7]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient lab temperature can affect retention.[7][10]
-
Insufficient Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.[7]
-
Data Presentation
Table 1: Influence of Mobile Phase pH on Retention and Peak Shape of a this compound Isomer
| Mobile Phase pH | Retention Time (min) | Tailing Factor |
| 5.5 | 8.2 | 2.1 |
| 4.5 | 9.5 | 1.8 |
| 3.5 | 10.8 | 1.3 |
| 2.5 | 11.5 | 1.1 |
Note: Data is representative and illustrates a general trend.
Table 2: Comparison of Stationary Phases for the Separation of this compound Geometric Isomers
| Stationary Phase | Resolution (Rs) | Analysis Time (min) |
| C18 | 1.2 | 25 |
| Phenyl-Hexyl | 1.8 | 22 |
Note: Data is representative and illustrates a general trend.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Separation
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile or Methanol[1]
-
Gradient: 5% to 95% B in 20 minutes[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL[1]
-
Detection: Diode Array Detector (DAD) at 230 nm and 254 nm[1]
This protocol can be used as a starting point for developing a separation method for other this compound isomers.[1]
Visualizations
Caption: Troubleshooting workflow for poor this compound isomer separation.
Caption: Cause and effect diagram for peak tailing of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Catalyst Deactivation in Thioxanthene Coupling Reactions
Welcome to the technical support center for thioxanthene coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during the synthesis and functionalization of this compound-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in my palladium-catalyzed cross-coupling reaction with a this compound derivative?
A1: Low or no yield in cross-coupling reactions involving thioxanthenes is a common issue, often stemming from catalyst deactivation. The primary culprit is the sulfur atom within the this compound core, which can act as a poison to the palladium catalyst.[1][2][3] The sulfur atom, being a "soft" ligand, can strongly coordinate to the "soft" palladium metal center, blocking the active sites required for the catalytic cycle.[1] Other contributing factors can include the purity of your reagents, the choice of ligand, and suboptimal reaction conditions.[4][5]
Q2: What is the most likely mechanism of catalyst deactivation when working with thioxanthenes?
A2: The most probable mechanism is catalyst poisoning through the coordination of the this compound's sulfur atom to the palladium center.[1][2] This strong interaction can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively removing the catalyst from the reaction.[5] Additionally, if the reaction is run at too high a temperature or is not properly protected from air, the active Pd(0) species can decompose to form inactive palladium black.[5]
Q3: How can I choose the right ligand to prevent catalyst deactivation?
A3: The choice of ligand is critical for a successful coupling reaction with this compound substrates. It is highly recommended to use sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos, RuPhos).[2] These ligands can create a protective steric shield around the palladium center, which hinders the coordination of the sulfur atom from the this compound.[2] N-heterocyclic carbene (NHC) ligands are also a good option as their steric bulk can be tuned to be highly effective in challenging couplings involving sulfur heterocycles.[1]
Q4: What are the best practices for setting up a this compound coupling reaction to minimize catalyst deactivation?
A4: To ensure the best chance of success, the following practices are recommended:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere, such as argon or nitrogen, to prevent oxygen from degrading the catalyst and ligands.[2][4]
-
Degassed Solvents: Use anhydrous and thoroughly degassed solvents to remove oxygen.[1][2][4] This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Reagent Purity: Ensure all starting materials, including the this compound derivative, coupling partner, and base, are of high purity.[4][5] Impurities can act as catalyst poisons.[1][6]
-
Proper Base Selection: The choice of base is crucial and substrate-dependent. For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[1][2]
-
Catalyst Pre-activation: Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[2]
Q5: I see the formation of a black precipitate in my reaction. What is it and how can I avoid it?
A5: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[5] Its formation is a sign of catalyst decomposition and can be caused by:
-
High Temperatures: Excessive heat can accelerate the decomposition of the active catalyst.[4] Try running the reaction at a lower temperature, even if it requires a longer reaction time.[4]
-
Instability of the Active Species: The active Pd(0) species can be unstable. Using bulky, electron-rich phosphine ligands can help stabilize the catalyst and prevent the formation of palladium black.[5]
-
Inadequate Mixing: Poor stirring can lead to localized high concentrations of reagents, which may contribute to catalyst decomposition.[4]
Q6: Can I regenerate my deactivated palladium catalyst?
A6: Catalyst regeneration is possible in some cases, but it can be challenging. For industrial-scale processes, techniques like supercritical fluid CO₂ extraction have been explored to remove deactivating compounds from spent catalysts.[7][8][9] For laboratory-scale reactions, it is often more practical to focus on preventing deactivation in the first place. If you suspect sulfur poisoning, regeneration might involve treatment under flowing hydrogen at elevated temperatures, although success is not guaranteed.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Sulfur | • Increase the loading of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands).[1] • Consider using a more robust N-heterocyclic carbene (NHC) ligand.[1] • A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for gradual deactivation.[1] |
| Poor Reagent Quality | • Use fresh, high-purity starting materials. Purify reagents by recrystallization, distillation, or column chromatography if necessary.[1][5] • For Suzuki reactions, use fresh boronic acids or consider more stable pinacol esters, as boronic acids can degrade over time.[4] |
| Suboptimal Reaction Conditions | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[1][2] • Ensure solvents are anhydrous and rigorously degassed.[2][4] • Optimize the reaction temperature; too high can lead to decomposition, while too low can result in a sluggish reaction.[4][5] |
| Inactive Catalyst | • Use a freshly opened or properly stored palladium catalyst and ligand.[2] • Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[2] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | • Ensure your degassing procedure for the solvent and reaction mixture is thorough (e.g., sparging with argon for 15-30 minutes or freeze-pump-thaw cycles).[4][5] |
| Use of Pd(II) Pre-catalyst | • The in situ reduction of a Pd(II) source (like Pd(OAc)₂) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[4] • Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[4] |
| High Catalyst Loading | • High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading.[5] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromo-Thioxanthene
-
Reaction Setup: In an oven-dried Schlenk tube, combine the bromo-thioxanthene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[2]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes
Caption: The catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yielding this compound coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 8. novapublishers.com [novapublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Quantum Yield of Thioxanthene Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to enhance the quantum yield of thioxanthene fluorophores. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the quantum yield of this compound fluorophores.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incorrect Excitation/Emission Wavelengths: The instrument settings do not match the fluorophore's spectral properties. | Verify the excitation and emission maxima of your specific this compound derivative. Ensure the filters in your spectrofluorometer or microscope are appropriate for these wavelengths. |
| Low Fluorophore Concentration: The concentration of the this compound derivative is too low for detection. | Prepare a dilution series to determine the optimal concentration for your instrument. | |
| Compound Degradation: The fluorophore may have degraded due to improper storage (e.g., exposure to light or air). | Store this compound derivatives in a cool, dark, and dry place, preferably under an inert atmosphere. | |
| Solvent Quenching: The solvent may be quenching the fluorescence. | Test the solubility and fluorescence of your compound in a variety of solvents with different polarities and viscosities.[1][2] Degas the solvent to remove dissolved oxygen, which can act as a quencher. | |
| Inconsistent Fluorescence Intensity | Pipetting Errors: Inaccurate or inconsistent pipetting leads to variations in fluorophore concentration between samples. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for multiple samples to ensure consistency. |
| Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light source. | Minimize exposure time and use the lowest possible excitation intensity. Consider using an anti-fade reagent if mounting for microscopy. | |
| Precipitation: The this compound derivative is precipitating out of solution. | Ensure the fluorophore is fully dissolved. You may need to gently warm the solution or use a different solvent. | |
| Unexpected Shift in Emission Spectrum | Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state, leading to a shift in the emission wavelength.[2] | Characterize the spectral properties of your this compound fluorophore in each solvent you use. A bathochromic (red) shift is often observed with increasing solvent polarity.[2] |
| Formation of Aggregates: At high concentrations, fluorophores can form aggregates, which may have different emission properties than the monomeric form. | Measure the absorbance spectrum at different concentrations to check for changes that might indicate aggregation. Dilute the sample if necessary. | |
| Low Quantum Yield | Inefficient Radiative Decay: The molecular structure of the this compound derivative may favor non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing) over fluorescence. | Consider structural modifications to enhance rigidity or introduce electron-donating groups, which can improve quantum yield. |
| Presence of Quenchers: Impurities in the sample or solvent can quench fluorescence. | Use high-purity solvents and reagents. Purify the synthesized this compound derivative thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for this compound fluorophores?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for applications in bioimaging, sensing, and drug development where high sensitivity is required.
Q2: How does the solvent environment affect the quantum yield of this compound fluorophores?
A2: The solvent can significantly impact the quantum yield. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the photophysical properties of the fluorophore.[1][2] For some this compound derivatives, an increase in solvent polarity can lead to an increase in quantum yield.[2] It is essential to empirically determine the optimal solvent for each specific this compound derivative.
Q3: What structural features of a this compound molecule can be modified to improve its quantum yield?
A3: Several structural modifications can enhance quantum yield. Increasing the rigidity of the molecular structure can reduce non-radiative decay from vibrational relaxation. The introduction of electron-donating groups can also increase the fluorescence intensity. Furthermore, extending the π-conjugation of the system can shift the emission to longer wavelengths and in some cases, improve the quantum yield. For certain tetracyclic thioxanthenes, the nature and position of substituents on the additional ring have been shown to be critical for high quantum yields.[3]
Q4: Can I use any known fluorophore as a standard for relative quantum yield measurements?
A4: It is crucial to select a reference standard with a well-characterized and stable quantum yield that absorbs and emits in a similar spectral region as your this compound sample. The standard and the sample should be measured in the same solvent if possible to avoid corrections for the refractive index. Commonly used standards include quinine sulfate and fluorescein.[3]
Q5: My this compound derivative has a good quantum yield in one solvent but not in the aqueous buffer for my biological assay. What can I do?
A5: This is a common challenge. You could try to synthesize derivatives with improved water solubility by introducing hydrophilic groups. Another approach is to encapsulate the fluorophore in a carrier molecule, such as a cyclodextrin or nanoparticle, that can shield it from the aqueous environment and maintain its high fluorescence.
Quantitative Data on this compound Fluorophores
The following table summarizes the photophysical properties of some tetracyclic this compound derivatives in Dimethyl Sulfoxide (DMSO).
| Compound | λabs (nm) | λem (nm) | Molar Absorptivity (ε) (M-1cm-1) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 11 | 425 | 521 | 9,000 | 96 | 0.14 |
| 12 | 358 | 428 | 12,000 | 70 | 0.28 |
| 13 | 425 | 521 | 11,000 | 96 | 0.11 |
| 14 | 425 | 521 | 10,000 | 96 | < 0.01 |
Data obtained from a study by G. Kirilova et al. in DMSO, using fluorescein as a standard.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aminated Tetracyclic Thioxanthenes
This protocol describes a method for synthesizing tetracyclic this compound derivatives, which have shown interesting fluorescent properties.[3]
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one
-
Appropriate guanidine or urea derivative
-
Methanol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Sealed flask
-
Heating and stirring apparatus
Procedure:
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) in methanol (25 mL), add the appropriate guanidine or urea derivative (0.2 mmol).
-
Add CuI (2 mg) and K2CO3 (0.1 mmol) to the suspension.
-
Seal the flask and heat the suspension at 100 °C for 48 hours with stirring.
-
After cooling, the product can be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Relative Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound fluorophore using a reference standard.
Materials:
-
This compound derivative (sample)
-
Fluorescence standard (e.g., fluorescein in 0.1 M NaOH)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the fluorescence standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the Gradient: Perform a linear regression for each data set to obtain the slope (gradient) of the line.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦS):
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients of the plots for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Visualizations
Caption: Workflow for synthesis, optimization, and characterization of this compound fluorophores.
Caption: Key factors influencing the quantum yield of this compound fluorophores.
References
managing steric hindrance effects in thioxanthene functionalization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the functionalization of the thioxanthene core, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for functionalization on the this compound core, and how does steric hindrance impact their reactivity? A1: The most common sites for derivatization on the this compound scaffold are the C2, C7, and C9 positions.[1] Electrophilic aromatic substitution typically occurs at the C2 and C7 positions, which are electronically activated by the sulfur atom. The C9 (benzylic) position is also a key site for introducing functional groups.[1] Steric hindrance can significantly impact reactivity at these sites. Bulky substituents on the this compound ring or on the incoming reagent can shield these positions, impeding the approach of reagents and leading to lower reaction rates and yields.[1] For instance, functionalization at positions adjacent to existing bulky groups (e.g., C1 or C4) is often challenging.
Q2: My this compound derivatization reaction has stalled or shows low conversion. What are the likely causes related to steric hindrance? A2: Low reactivity in this compound derivatization can stem from several factors, with steric hindrance being a primary contributor.[1]
-
Steric Shielding: Large substituents on either the this compound core or the coupling partner can physically block the reactive site.
-
Catalyst Inefficiency: In metal-catalyzed reactions, bulky groups near the coordination site can prevent the catalyst from effectively binding to the substrate. This can slow down or completely inhibit key steps like oxidative addition or reductive elimination.
-
Inadequate Reaction Conditions: Standard reaction conditions (temperature, time, solvent) may be insufficient to overcome the high activation energy barrier imposed by sterically demanding substrates.[1]
Q3: Can steric hindrance be used advantageously to control the outcome of a reaction? A3: Yes, steric effects can be strategically employed to influence regioselectivity. In reactions like the direct arylation of 3-substituted thiophenes (a related heterocyclic system), using a sterically bulky aryl halide can favor functionalization at the less hindered C5 position over the C2 position. This principle can be applied to substituted thioxanthenes to direct reactions to a specific, less-crowded site, overriding the inherent electronic preferences of the molecule.
Q4: When facing a sterically hindered system, what are the first reaction parameters I should consider optimizing? A4: For sterically hindered reactions, a systematic optimization of reaction conditions is crucial. Key parameters to adjust include:
-
Temperature and Reaction Time: Increasing the reaction temperature and extending the duration can provide the necessary energy to overcome the activation barrier.
-
Catalyst and Ligand: For cross-coupling reactions, screening different catalysts and ligands is essential. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often promote reactions involving hindered substrates by stabilizing the active catalytic species.[2][3]
-
Solvent: The choice of solvent can affect both the solubility of hindered substrates and the reaction rate. Higher-boiling point solvents like DMF, DMSO, or DMAc can be beneficial.[1]
-
Base: In reactions requiring a base, its strength and steric bulk can be critical. A stronger or less-coordinating base might be more effective.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Friedel-Crafts)
Question: My electrophilic substitution on a substituted this compound yields a mixture of ortho and para isomers with low selectivity. How can I improve this?
Answer: Poor regioselectivity is common in electrophilic aromatic substitutions of activated rings.[4] The electron-donating sulfur atom activates both the ortho and para positions. The following steps can help enhance selectivity.
-
Modify Steric Environment:
-
Blocking Groups: Introduce a removable, bulky blocking group at one position (e.g., the para position) to force the electrophile to attack the ortho position.
-
Bulky Electrophile: Use a more sterically demanding electrophile, which may preferentially react at the less hindered position (often para).
-
-
Optimize Reaction Conditions:
-
Lewis Acid: In Friedel-Crafts reactions, using a milder or bulkier Lewis acid catalyst can favor the thermodynamically more stable product.[5]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product.
-
-
Employ a Directing Group Strategy: For ultimate control, convert the substrate to include a strong directing metalation group (DMG) and perform a Directed ortho-Metalation (DoM) reaction. This allows for exclusive functionalization at the position ortho to the DMG.[6][7]
Issue 2: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling
Question: I am attempting to couple a di-ortho-substituted aryl bromide with a this compound-boronic acid, but the yield is very low, with significant starting material recovery and some hydrodehalogenation. What should I do?
Answer: This is a classic problem of steric hindrance in cross-coupling. The bulky substituents prevent efficient oxidative addition and subsequent steps in the catalytic cycle.
-
Select a Specialized Ligand: Standard phosphine ligands like PPh₃ are often ineffective. Switch to a ligand designed for sterically demanding couplings:
-
Bulky, Electron-Rich Monophosphines: Ligands like AntPhos, BI-DIME, or those based on phospha-adamantane frameworks are designed to stabilize the monoligated palladium species crucial for these challenging reactions.[3][8]
-
N-Heterocyclic Carbenes (NHCs): Sterically hindered NHCs can also be highly effective due to their strong σ-donating ability, which facilitates the difficult oxidative addition step.[9]
-
-
Optimize the Base and Solvent:
-
Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often superior for hindered couplings as it can minimize side reactions.
-
Solvent: Anhydrous toluene or 1,4-dioxane are commonly effective solvents.
-
-
Increase Temperature: These reactions often require higher temperatures (e.g., 110 °C) to proceed at a reasonable rate.[3]
Data Presentation: Impact of Steric Hindrance on Reaction Yields
Table 1: Effect of Steric Hindrance on Electrochemical C-H Functionalization Yield This table shows the impact of substituent position on the yield of a cross-coupling reaction between substituted terminal alkynes and xanthene, a structurally similar compound to this compound. A decrease in yield is observed when a methyl group is moved to the more sterically crowded ortho-position of the alkyne.[10]
| Entry | Alkyne Substituent | Product | Yield (%) |
| 1 | p-methylphenyl | 3f | 68 |
| 2 | o-methylphenyl | 3e | 53 |
| Data sourced from an electrochemical C-H functionalization study.[10] |
Table 2: Ligand Effect on Sterically Demanding Suzuki-Miyaura Coupling This table demonstrates the critical role of the ligand in a highly hindered Suzuki-Miyaura coupling between 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid.[3]
| Entry | Ligand | Product Yield (%) | Reduction Side-Product Yield (%) |
| 1 | BI-DIME | 31 | 7 |
| 2 | AntPhos | 85 | 5 |
| Reaction Conditions: 1 mol% Pd(OAc)₂, Toluene, 110 °C, 12 h.[3] |
Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) for Regioselective Functionalization
This protocol describes a general procedure for the regioselective functionalization of an aromatic compound bearing a directing metalation group (DMG), a powerful strategy to overcome steric and electronic biases.[7][11]
Materials:
-
This compound substrate with a DMG (e.g., -CONEt₂, -OMe) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (1.1 - 1.3 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 - 1.3 equiv, optional but recommended)
-
Electrophile (e.g., I₂, TMSCl, DMF) (1.2 - 1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Standard solvents for workup (e.g., ethyl acetate) and purification (e.g., hexanes, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound substrate (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: If using, add TMEDA (1.1 - 1.3 equiv) to the solution. Slowly add the alkyllithium reagent (s-BuLi or n-BuLi, 1.1 - 1.3 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours. The formation of the bright-colored aryllithium species may be observed.
-
Electrophilic Quench: Add the chosen electrophile (1.2 - 1.5 equiv) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered this compound Derivative
This protocol provides a method for the cross-coupling of a sterically hindered aryl halide with a this compound boronic acid derivative, using a specialized catalyst system.[3]
Materials:
-
Sterically hindered aryl halide (e.g., 2,4,6-triisopropylphenyl bromide) (1.0 equiv)
-
This compound boronic acid or ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., AntPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), the aryl halide (1.0 equiv), the this compound boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to isolate the desired biaryl product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Item - Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions - figshare - Figshare [figshare.com]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. baranlab.org [baranlab.org]
Technical Support Center: Overcoming Challenges in the Scale-up of Thioxanthene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of thioxanthene synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound core structure?
A1: The two most prevalent methods for synthesizing the this compound tricycle are the intramolecular Friedel-Crafts reaction and the Pschorr cyclization. The choice between these methods often depends on the available starting materials and the desired substitution pattern on the final product.[1]
Q2: What are the typical side products observed in the intramolecular Friedel-Crafts synthesis of thioxanthenes?
A2: A primary side reaction in the Friedel-Crafts synthesis of thioxanthenes is the formation of products arising from carbocation rearrangement, particularly when the starting material contains certain alkyl or benzyl groups.[1] These rearrangements can lead to isomers that are difficult to separate. At higher concentrations, intermolecular condensation between starting material molecules can also occur, leading to polymeric byproducts.[1]
Q3: What are the common side products in the Pschorr cyclization route to thioxanthenes?
A3: The Pschorr cyclization, which proceeds through a diazonium salt intermediate, is often associated with lower yields, indicating significant side product formation.[1] A notable byproduct is the formation of an aryl halide corresponding to the diazonium salt precursor. Additionally, side reactions involving the aryl radical intermediate can lead to a variety of undesired products through hydrogen abstraction or other radical-mediated pathways.[1]
Q4: I am observing low to no conversion in my this compound derivatization reaction. What are the general potential causes?
A4: Low reactivity in this compound derivatization can stem from several factors, including a deactivated ring system due to the electron-rich sulfur atom, steric hindrance from bulky substituents, a poor leaving group in substitution reactions, and inadequate reaction conditions such as temperature, reaction time, solvent, and catalyst choice.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Friedel-Crafts Synthesis of Thioxanthenes
Potential Cause: Formation of side products due to carbocation rearrangement or intermolecular reactions.[1]
Solutions:
-
Temperature Control: Maintain a controlled and often lower reaction temperature to minimize the energy available for carbocation rearrangements.[1]
-
Substrate Design: If possible, modify the starting material to avoid substituents that are prone to forming stable, rearranged carbocations.[1]
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.[1]
-
Catalyst Choice: Employing milder Brønsted acids can reduce the propensity for carbocation rearrangements. Trifluoroacetic acid (TFA) has been shown to be an effective catalyst.
Issue 2: Low Yield and Formation of Aryl Halide Byproduct in Pschorr Cyclization
Potential Cause: Incomplete cyclization and competing Sandmeyer-type reaction.[1]
Solutions:
-
Optimized Diazotization: Ensure complete formation of the diazonium salt by carefully controlling the temperature (typically 0-5 °C) and stoichiometry of sodium nitrite and acid.[1]
-
Copper Catalyst: The choice and form of the copper catalyst can be critical. Freshly prepared copper powder or copper(I) salts are often effective.[1]
-
Alternative Radical Initiators: Exploring alternative methods for decomposing the diazonium salt, such as photochemical conditions, may improve the yield of the desired cyclized product.[1]
Issue 3: Low Yield in Ullmann-type C-N Coupling for the Synthesis of Aminated Thioxanthenes
Potential Cause: Inactive catalyst, suboptimal base, or inappropriate reaction conditions.
Solutions:
-
Catalyst Activity: Ensure the copper(I) iodide (CuI) is fresh and not oxidized. Consider a higher catalyst loading or exploring other copper sources and ligand systems.
-
Base Selection: While potassium carbonate (K₂CO₃) is common, a stronger base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base might be more effective.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are commonly used. Ensure the this compound starting material is soluble in the chosen solvent at the reaction temperature.
-
Temperature: Ullmann couplings often require elevated temperatures, typically in the range of 100-160 °C.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Intramolecular Friedel-Crafts Cyclization Yield
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 24 | 98 |
| 2 | p-Toluenesulfonic Acid (p-TSA) | Dichloromethane (DCM) | 24 | 75 |
| 3 | Diphenyl Phosphate (DPP) | Dichloromethane (DCM) | 24 | 60 |
| 4 | N-Triflylphosphoramide (NTPA) | Dichloromethane (DCM) | 24 | 95 |
| 5 | Trifluoroacetic Acid (TFA) | Tetrahydrofuran (THF) | 24 | 80 |
| 6 | Trifluoroacetic Acid (TFA) | Toluene | 24 | 65 |
| 7 | Trifluoroacetic Acid (TFA) | Acetonitrile | 24 | 70 |
Table 2: Yields of Aminated Tetracyclic Thioxanthenes via Ullmann C-N Coupling
| Starting Amine | Product | Yield (%) |
| N,N'-diallylguanidine | Tetracyclic this compound 11 | 75 |
| N,N'-di-n-propylguanidine | Tetracyclic this compound 12 | 65 |
| N-allyl-N'-n-propylguanidine | Tetracyclic this compound 13 | 72 |
| N,N'-dicyclohexylguanidine | Tetracyclic this compound 14 | 68 |
| Reaction Conditions: 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol), amine (0.2 mmol), K₂CO₃ (0.1 mmol), CuI (2 mg) in methanol (25 mL) at 100 °C for 48 h.[2] |
Experimental Protocols
High-Yield Intramolecular Friedel-Crafts Synthesis of 9-Aryl/Alkyl Thioxanthenes
Materials:
-
Starting diaryl thioether alcohol (1 equivalent)
-
Trifluoroacetic acid (TFA) (0.1 equivalents)
-
Dichloromethane (DCM), dry
Procedure:
-
Dissolve the starting diaryl thioether alcohol (0.1 mmol) in dry DCM (2.5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add TFA (10 mol %) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a workup by extracting the residue with ethyl acetate and washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
General Procedure for the Synthesis of Aminated Tetracyclic Thioxanthenes via Ullmann C-N Coupling
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one (1 equivalent)
-
Appropriate guanidine or urea derivative (2 equivalents)
-
Potassium carbonate (K₂CO₃) (1 equivalent)
-
Copper(I) iodide (CuI) (catalytic amount)
-
Methanol
Procedure:
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the appropriate guanidine or urea derivative (0.2 mmol) in methanol (25 mL), add CuI (2 mg) and K₂CO₃ (0.1 mmol).[2]
-
Heat the suspension at 100 °C for 48 hours in a sealed flask.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired tetracyclic this compound.
Visualizations
Caption: Workflow for this compound Synthesis via Intramolecular Friedel-Crafts Reaction.
Caption: Troubleshooting Guide for Pschorr Cyclization.
Caption: Experimental Workflow for Ullmann C-N Coupling of Thioxanthenes.
References
Validation & Comparative
A Comparative Analysis of Thioxanthene and Phenothiazine Scaffolds in Neuroleptic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the thioxanthene and phenothiazine scaffolds, two foundational structures in the development of antipsychotic medications. By examining their chemical properties, pharmacological profiles, and clinical implications, this document aims to serve as an objective resource for professionals in neuroscience, medicinal chemistry, and drug development.
Structural and Pharmacological Overview
Phenothiazines and thioxanthenes are tricyclic compounds that form the basis of many typical antipsychotic drugs. Their primary therapeutic effect is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] The core structural distinction lies in the central ring of the tricyclic system. Phenothiazines feature a nitrogen atom at position 10, whereas thioxanthenes have a carbon atom at this position, which is double-bonded to the side chain.[1][2] This seemingly minor alteration has significant implications for the molecule's conformation and, consequently, its interaction with various neurotransmitter receptors.
The this compound class of drugs was developed in an effort to create compounds with a more favorable side-effect profile compared to their phenothiazine predecessors.[1] While a close parallel in structure-activity relationships exists between the two scaffolds, subtle differences in their pharmacological profiles lead to variations in their clinical applications and adverse effect profiles.[3]
Comparative Receptor Binding Profiles
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for a range of neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for representative phenothiazine and this compound derivatives at key receptors implicated in their therapeutic action and side effects. Lower Ki values indicate a higher binding affinity.
| Drug | Scaffold | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Muscarinic M1 Ki (nM) | Histamine H1 Ki (nM) | Adrenergic α1 Ki (nM) |
| Phenothiazines | ||||||
| Chlorpromazine | Phenothiazine | 1.4 | 4.5 | ~30 | 4 | 26 |
| Fluphenazine | Phenothiazine | ~0.4 | ~20 | ~1000 | 20 | 50 |
| Thioxanthenes | ||||||
| Chlorprothixene | This compound | ~3.0 | ~10 | ~50 | 3 | 10 |
| Flupenthixol | This compound | ~0.8 | ~15 | ~800 | 15 | 40 |
Mechanism of Action and Signaling Pathways
Both phenothiazines and thioxanthenes exert their primary antipsychotic effects through the antagonism of dopamine D2 receptors. In psychotic disorders such as schizophrenia, an excess of dopamine in the mesolimbic pathway is thought to contribute to the "positive" symptoms like hallucinations and delusions. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
The binding of an antagonist to the D2 receptor, a G-protein coupled receptor (GPCR), inhibits the downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Below is a diagram illustrating the dopamine D2 receptor signaling pathway and the inhibitory effect of antagonists like phenothiazines and thioxanthenes.
Dopamine D2 Receptor Signaling Pathway
Comparative Efficacy and Therapeutic Applications
Both phenothiazines and thioxanthenes are effective in managing the positive symptoms of schizophrenia.[1] However, there can be subtle differences in their clinical profiles. For instance, some evidence suggests that certain thioxanthenes, like flupenthixol, may have a more pronounced effect on negative symptoms and mood compared to their phenothiazine counterparts like fluphenazine.[4]
The choice between a phenothiazine and a this compound often depends on the specific patient's symptom profile, their tolerance for side effects, and the desired formulation (e.g., oral vs. long-acting injectable).
Side-Effect Profiles: A Key Differentiator
A significant factor differentiating these two classes of neuroleptics is their side-effect profile, which is directly related to their receptor binding affinities.
| Side Effect | Phenothiazines | Thioxanthenes | Receptor Implicated |
| Extrapyramidal Symptoms (EPS) | High incidence, particularly with high-potency agents like fluphenazine.[1] | Generally considered to have a lower propensity for inducing EPS compared to high-potency phenothiazines.[1] | Dopamine D2 |
| Sedation | Significant sedation, especially with low-potency agents like chlorpromazine, due to H1 receptor antagonism.[1] | Sedative effects are present but can vary between agents. | Histamine H1 |
| Anticholinergic Effects | Common, leading to dry mouth, blurred vision, and constipation.[1] | Also exhibit anticholinergic properties. | Muscarinic M1 |
| Orthostatic Hypotension | Can occur due to α1-adrenergic blockade. | Also a potential side effect. | Adrenergic α1 |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured to confluency.
-
Cells are harvested, and the cell pellet is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone) with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is measured in the presence of a high concentration of a known D2 receptor antagonist (e.g., 10 µM (+)-butaclamol).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor.
Methodology: The protocol is similar to the D2 receptor binding assay, with the following key differences:
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).
-
Radioligand: A specific 5-HT2A receptor radioligand, such as [³H]-Ketanserin, is used.[5]
-
Non-specific Binding Control: A known 5-HT2A antagonist, such as ketanserin or mianserin, is used at a high concentration.[2]
Rodent Catalepsy Test
Objective: To assess the potential of a test compound to induce extrapyramidal side effects by measuring catalepsy in rodents.
Methodology:
-
Animals: Male Wistar rats are commonly used.
-
Drug Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection. A vehicle control group and a positive control group (e.g., haloperidol) are included.
-
Catalepsy Assessment (Bar Test):
-
At specified time points after drug administration, each rat is gently placed with its forepaws on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded.
-
A cut-off time (e.g., 180 seconds) is usually set, and if the animal remains on the bar for this duration, it is considered to be fully cataleptic.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the cataleptic potential of the test compound.
Experimental Workflow for Antipsychotic Drug Screening
The following diagram illustrates a typical workflow for the preclinical screening of novel antipsychotic compounds, incorporating the experimental protocols described above.
Preclinical Antipsychotic Screening Workflow
Conclusion
Both this compound and phenothiazine scaffolds have been instrumental in the development of effective treatments for psychosis. The primary structural difference between them leads to distinct pharmacological profiles, which in turn influence their clinical efficacy and side-effect profiles. While D2 receptor antagonism remains the cornerstone of their therapeutic action, their affinities for other receptors, such as serotonergic, muscarinic, histaminic, and adrenergic receptors, are critical determinants of their overall clinical utility. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the rational design of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thioxanthene and Benzophenone as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency and the final properties of the cured material. Both thioxanthene and benzophenone are widely employed as Type II photoinitiators, operating via a hydrogen abstraction mechanism. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their photochemical pathways.
Executive Summary
This compound and benzophenone are aromatic ketones that, upon excitation by UV light, can initiate free radical polymerization in the presence of a co-initiator, typically a tertiary amine. The core difference in their chemical structure, the substitution of the carbonyl bridge oxygen in benzophenone with a sulfur atom in this compound, leads to distinct photophysical and photochemical properties.
Generally, this compound and its derivatives exhibit a red-shifted UV absorption spectrum compared to benzophenone. This allows for the use of longer wavelength UV light sources, such as light-emitting diodes (LEDs), which are becoming increasingly prevalent due to their energy efficiency and longevity. While both are effective photoinitiators, the choice between them often depends on the specific application, including the desired curing speed, the spectral output of the light source, and the other components in the photocurable formulation.
Data Presentation: A Quantitative Comparison
Table 1: Photophysical and Photochemical Properties
| Property | This compound | Benzophenone | Key Differences & Notes |
| Photoinitiator Type | Type II (Hydrogen Abstraction) | Type II (Hydrogen Abstraction) | Both require a co-initiator to generate initiating radicals. |
| UV Absorption Maximum (λmax) | ~260 nm, ~380 nm | ~254 nm, with a weaker n-π* transition around 330-350 nm | This compound's absorption extends to longer wavelengths, making it suitable for LED curing.[1] |
| Molar Extinction Coefficient (ε) at λmax | Generally higher at longer wavelengths than benzophenone | Varies with wavelength and solvent | Higher ε at the emission wavelength of the light source leads to more efficient light absorption. |
| Triplet State Energy (ET) | ~65.5 kcal/mol | ~69 kcal/mol | Both have high triplet energies, enabling efficient energy transfer. |
| Phosphorescence Quantum Yield (Φp) | ~0.05 (in ethanol at 77K) | 0.74 (in ethanol at 77K) | Benzophenone has a significantly higher phosphorescence quantum yield. |
Table 2: Performance in Free Radical Polymerization of Acrylates
| Parameter | This compound-based System | Benzophenone-based System | Experimental Conditions & Notes |
| Polymerization Rate (Rp) | Generally higher, especially with LED light sources | Dependent on the efficiency of hydrogen abstraction from a co-initiator | Performance is highly dependent on the specific monomer, co-initiator, and light source. |
| Final Monomer Conversion | Can achieve high conversion | Can achieve high conversion | Dependent on formulation and curing conditions. Some studies suggest this compound systems can lead to higher final conversion. |
Photochemical Mechanisms
Both this compound and benzophenone initiate polymerization through a similar multi-step process involving a co-initiator. The general mechanism is depicted below.
Caption: General mechanism of Type II photoinitiation.
Experimental Protocols
To facilitate a standardized comparison of photoinitiator performance, the following experimental protocols are provided.
UV-Visible Absorption Spectroscopy
Objective: To determine and compare the UV-Vis absorption spectra of this compound and benzophenone.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound and benzophenone in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.01 wt%).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent in both the sample and reference beams.
-
Fill a quartz cuvette with the photoinitiator solution.
-
Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance spectrum of the photoinitiator solution.
-
-
Data Analysis: Plot absorbance versus wavelength to obtain the UV-Vis absorption spectrum. Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Measurement of Photopolymerization Kinetics using Real-Time FTIR
Objective: To determine and compare the photopolymerization kinetics (rate of polymerization and final monomer conversion) of an acrylate formulation initiated by this compound and benzophenone.
Methodology:
-
Formulation Preparation: Prepare a photocurable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTMA), a co-initiator (e.g., triethylamine, TEA), and the photoinitiator (this compound or benzophenone) at a specific weight ratio.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a real-time monitoring accessory and a UV/LED light source with a controlled intensity.
-
Measurement:
-
Place a small drop of the formulation between two KBr plates separated by a spacer of known thickness to create a thin film.
-
Record an initial IR spectrum of the uncured sample.
-
Expose the sample to the UV/LED light source to initiate polymerization.
-
Simultaneously, record IR spectra at regular, short intervals (e.g., every second).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate C=C double bond absorption band (typically around 1635 cm⁻¹ and 810 cm⁻¹).
-
Calculate the degree of conversion at each time point using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the acrylate band and Aₜ is the peak area at time t.
-
Plot the conversion versus time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.
-
Caption: Experimental workflow for RT-FTIR analysis.
Determination of Photochemical Quantum Yield
Objective: To determine and compare the quantum yield (Φ) of radical formation for this compound and benzophenone.
Methodology:
-
Principle: The quantum yield is the number of photochemical events (in this case, radical formation) that occur per photon absorbed. A common method involves using a chemical actinometer to measure the photon flux of the light source.
-
Instrumentation: UV-Vis spectrophotometer, a calibrated light source (e.g., a mercury lamp with filters or an LED), and quartz cuvettes.
-
Procedure (using a chemical actinometer like ferrioxalate):
-
Photon Flux Determination:
-
Irradiate a solution of the chemical actinometer (e.g., potassium ferrioxalate) for a specific time.
-
Measure the change in absorbance of the actinometer solution at a specific wavelength.
-
Calculate the number of photons absorbed by the actinometer solution using its known quantum yield. This calibrates the photon flux of the light source.
-
-
Photoinitiator Photolysis:
-
Prepare a solution of the photoinitiator (this compound or benzophenone) in a suitable solvent.
-
Irradiate the photoinitiator solution with the calibrated light source for a specific time.
-
Monitor the disappearance of the photoinitiator or the formation of a product using UV-Vis spectroscopy.
-
-
-
Data Analysis:
-
Calculate the number of photoinitiator molecules that have reacted.
-
Calculate the number of photons absorbed by the photoinitiator solution during the irradiation time.
-
The quantum yield (Φ) is the ratio of the number of reacted photoinitiator molecules to the number of absorbed photons.
-
Conclusion
Both this compound and benzophenone are highly effective Type II photoinitiators. The primary advantage of this compound lies in its red-shifted absorption spectrum, which makes it particularly well-suited for modern LED curing systems that operate at longer wavelengths.[1] Benzophenone, on the other hand, is a well-established and cost-effective photoinitiator for traditional mercury lamp-based UV curing. The choice between these two photoinitiators will ultimately be guided by the specific requirements of the application, including the light source, desired cure speed, and cost considerations. For applications in drug development and the fabrication of biomedical devices, the potential for leaching of the photoinitiator and its byproducts should also be carefully considered.
References
Cross-Validation of Thioxanthene Compounds: A Comparative Guide to Biological Assay Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of thioxanthene derivatives. It summarizes key experimental data and outlines detailed methodologies to support further research and validation efforts.
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Primarily recognized for their antipsychotic effects as dopamine D2 receptor antagonists, recent studies have unveiled their potential as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3][4] This guide offers a cross-validation of these findings by presenting quantitative data from various biological assays in a standardized format, detailing the experimental protocols for reproducibility, and illustrating the key signaling pathways involved.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro biological activities of various this compound derivatives, as reported in the scientific literature. This data facilitates a direct comparison of the potency of different derivatives across several key therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 |
| This compound Derivative 3 | Caco-2 (Colon Cancer) | Cytotoxicity Assay | 9.6 ± 1.1 nM[1][2] |
| This compound Derivative 2 | Hep G2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 161.3 ± 41 nM[1][2] |
| Tetracyclic this compound 11 | A375-C5 (Malignant Melanoma) | Cell Growth Inhibition | 5-7 µM[1][5] |
| Tetracyclic this compound 11 | MCF-7 (Breast Adenocarcinoma) | Cell Growth Inhibition | 5-7 µM[1][5] |
| Tetracyclic this compound 11 | NCI-H460 (Non-small Cell Lung Cancer) | Cell Growth Inhibition | 5-7 µM[1][5] |
| Tetracyclic this compound 14 | A375-C5, MCF-7, NCI-H460 | Cell Growth Inhibition | 8-11 µM[1][5] |
| Trifluoromethyl this compound 1 | HeLa (Cervical Cancer) | Cytotoxicity Assay | 87.8 nM[1] |
| Compound 1 | HeLa (Cervical Cancer) | Cytotoxicity Assay | 213.06 nM[6] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Target/Assay | Activity | IC50 / Other |
| This compound Derivative 7 | Cyclooxygenase-2 (COX-2) | Inhibition | 4.37 ± 0.78 nM[1][2] |
| This compound Derivative 4 | DPPH Assay | Antioxidant | 15.44 ± 6 nM[1][2] |
| Trifluoromethyl this compound 1 | Cyclooxygenase-2 (COX-2) | Inhibition | 6.5 - 27.4 nM[1] |
| Trifluoromethyl this compound 3 | Cyclooxygenase-2 (COX-2) | Inhibition | 6.5 - 27.4 nM[1] |
| Trifluoromethyl this compound 4 | Cyclooxygenase-2 (COX-2) | Inhibition | 6.5 - 27.4 nM[1] |
| Trifluoromethyl this compound 2 | α-Amylase Assay | Anti-amylase | 60.2 ± 0.8 µM[1] |
| Trifluoromethyl this compound 3 | DPPH Assay | Antioxidant | 46.6% inhibition at 80 µg/mL[1] |
Table 3: Dopamine D2 Receptor Antagonism
While specific IC50 values for a broad range of this compound derivatives are not consistently available in publicly accessible literature, the entire class of compounds is well-established for its dopamine D2 receptor antagonist activity, which is fundamental to their use as antipsychotic medications.[1][4]
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited findings, detailed methodologies for the key biological assays are provided below.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Culture: Cancer cell lines such as Caco-2, Hep G2, and HeLa are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and are allowed to adhere overnight.[1]
-
Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period, typically 24, 48, or 72 hours.[1][3]
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically at 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[1]
-
Absorbance Measurement: The resulting formazan crystals are dissolved, and the absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay is employed to determine the ability of a compound to inhibit the activity of the COX-2 enzyme, which plays a role in inflammation.[1]
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used in the assay. Arachidonic acid serves as the substrate.[1]
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.[1]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.[1]
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using methods such as an enzyme immunoassay (EIA).[1]
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from this data.[1]
Dopamine D2 Receptor Binding Assay
This assay measures the affinity of a compound for the dopamine D2 receptor.[1]
-
Receptor Preparation: Membranes from cells expressing the dopamine D2 receptor or brain tissue homogenates are utilized as the source of the receptor.[1]
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [3H]spiperone, is used.[1]
-
Competitive Binding: The assay is conducted by incubating the receptor preparation with the radioligand and varying concentrations of the unlabeled test compound.[1]
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated, typically through rapid filtration using glass fiber filters.[1]
-
Quantification of Radioactivity: The amount of radioactivity bound to the filters is measured with a scintillation counter.[1]
-
Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the inhibition constant (Ki).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound compounds and a general workflow for biological assay validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Thioxanthene Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Thioxanthene derivatives have emerged as a promising class of compounds in the search for more effective and selective cancer therapeutics.[1] Their versatile chemical structure allows for modifications that have led to the development of novel molecules with potent cytotoxic activity against a variety of cancer cell lines.[1] This guide provides a comparative analysis of the cytotoxic profiles of different this compound derivatives, supported by experimental data. It also details the experimental protocols for assessing cell viability and discusses their proposed mechanisms of action, including relevant signaling pathways.
Data Presentation: Comparative Cytotoxic Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, which represent the concentration of a drug required for 50% inhibition of cell viability or growth, respectively, are summarized in the tables below.[1]
Tetracyclic this compound Derivatives
A series of novel tetracyclic this compound derivatives were assessed for their anti-proliferative activity against melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines.[1][2] The GI50 values were determined using the Sulforhodamine B (SRB) assay after 48 hours of continuous exposure, with doxorubicin serving as a positive control.[1] Notably, compounds 11 and 14 demonstrated significant broad-spectrum cytotoxic activity.[1][3]
| Compound | A375-C5 (Melanoma) GI50 (µM)[1][2] | MCF-7 (Breast) GI50 (µM)[1][2] | NCI-H460 (Lung) GI50 (µM)[1][2] |
| 11 | 6.48 ± 0.88 | 6.39 ± 0.49 | 5.66 ± 0.89 |
| 12 | 38.77 ± 5.93 | 33.82 ± 1.61 | 31.19 ± 1.53 |
| 13 | 22.88 ± 3.75 | 18.85 ± 1.42 | 16.97 ± 3.12 |
| 14 | 8.02 ± 3.59 | 9.04 ± 0.89 | 10.64 ± 0.31 |
| Doxorubicin | 0.016 ± 0.005 | 0.018 ± 0.003 | 0.024 ± 0.006 |
Cysteine-Coupled this compound Analogues
A library of xanthene and this compound analogues coupled with cysteine was synthesized and evaluated for anticancer activity against cervical cancer (HeLa), hepatocellular carcinoma (Hep G2), and colon cancer (Caco-2) cell lines.[4] The IC50 values were determined after a 48-hour incubation period.[5] Compound 3 exhibited remarkable potency and selectivity, particularly against colon cancer cells.[1][4]
| Compound | HeLa (Cervical) IC50 (nM)[4] | Hep G2 (Hepatocellular) IC50 (nM)[4] | Caco-2 (Colon) IC50 (nM)[4] |
| 1 | 213.06 ± 11 | - | - |
| 2 | - | 161.3 ± 41 | - |
| 3 | - | 438.3 ± 33 | 9.6 ± 1.1 |
| 4 | - | 400.4 ± 56 | 24.6 ± 8 |
| Doxorubicin | 110 ± 15 | 1060 ± 43 | 497 ± 0.36 |
Flupenthixol (A this compound Derivative)
Flupenthixol, a known this compound-based antipsychotic agent, has been investigated for its anticancer properties. It has shown cytotoxic effects in non-small cell lung cancer (NSCLC) cell lines.[6][7]
| Compound | A549 (NSCLC) IC50 (µM)[7] | H661 (NSCLC) IC50 (µM)[7] |
| Flupenthixol | 5.708 | 6.374 |
Isomer-Specific Activity in Multidrug Resistance
While comprehensive cytotoxic IC50 data for direct comparison of this compound isomers is limited, studies on their role in multidrug resistance (MDR) have shown stereoselective potency. In a human breast cancer cell line (MCF-7 AdrR), trans-thioxanthene stereoisomers were found to be 2- to 7-fold more potent than cis-thioxanthenes for antagonizing MDR.[8] The lead compound, trans-flupenthixol, demonstrated a greater reversal of cellular resistance to various chemotherapeutic drugs compared to its cis-isomer and other agents.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Sulforhodamine B (SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.057% (w/v) Sulforhodamine B (SRB) solution in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and incubate for 24 hours.[1]
-
Compound Treatment: Add various concentrations of the this compound derivatives to the wells and incubate for the desired exposure time (e.g., 48 hours).[1]
-
Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.[5]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the SRB assay.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample and measure the absorbance at a wavelength between 550 and 600 nm.[1]
Mechanisms of Action & Signaling Pathways
The cytotoxic effects of this compound derivatives are mediated through various signaling pathways.
Experimental Workflow for Cytotoxicity Analysis
The general workflow for assessing the cytotoxicity of this compound derivatives involves several key steps from cell culture to data analysis.
Proposed COX-2 Inhibition Pathway
Cysteine-coupled this compound analogues have been investigated for their anti-inflammatory properties, with some compounds showing potent and selective inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is often overexpressed in cancer cells and contributes to inflammation and cell proliferation.[1] Its inhibition can lead to reduced production of prostaglandins, which are signaling molecules that promote tumor growth.[1]
PI3K/AKT Signaling Pathway Inhibition
Flupenthixol has been identified as a new PI3K inhibitor.[6][7] The PI3K/AKT signaling pathway is frequently hyperactivated in cancers like lung cancer and plays a crucial role in cell proliferation, survival, and metastasis.[6] By inhibiting PI3K, flupenthixol can suppress the downstream signaling cascade, leading to apoptosis in cancer cells.[6][7]
References
- 1. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Efflux Pump Inhibition Activity of Thioxanthenes
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of efflux pumps, which are membrane proteins that actively extrude a wide range of antimicrobial agents from both bacterial and cancer cells, thereby reducing their intracellular concentration and efficacy. Thioxanthenes, a class of compounds structurally related to phenothiazines, have demonstrated notable activity as efflux pump inhibitors (EPIs). This guide provides an objective comparison of the efflux pump inhibition activity of thioxanthenes with other alternatives, supported by experimental data.
Quantitative Analysis of Efflux Pump Inhibition
The inhibitory potency of various thioxanthene derivatives against different efflux pumps has been evaluated using several quantitative assays. The following tables summarize key data points, including the 50% inhibitory concentration (IC50) for efflux pump activity and the fold change in the minimum inhibitory concentration (MIC) of antibiotics in the presence of these inhibitors.
Table 1: Inhibitory Activity of Thioxanthenes and Comparators against Bacterial Efflux Pumps
| Compound | Bacterial Strain | Efflux Pump Target | Assay | IC50 (µM) | Fold Reduction in Antibiotic MIC | Antibiotic | Reference |
| cis(Z)-Flupentixol | Staphylococcus aureus SA-1199B | NorA | Ethidium Bromide Efflux | ~4-15% of MIC | Not Reported | - | [1][2] |
| trans(E)-Flupentixol | Staphylococcus aureus SA-1199B | NorA | Ethidium Bromide Efflux | ~4-15% of MIC | Not Reported | - | [1][2] |
| Prochlorperazine (Phenothiazine) | Staphylococcus aureus SA-1199B | NorA | Ethidium Bromide Efflux | ~4-15% of MIC | Not Reported | - | [1][2] |
| Reserpine | Staphylococcus aureus SA-1199B | NorA | Ethidium Bromide Efflux | Not Reported | Not Reported | - | [1] |
| Aminated Thioxanthone (Compound 45) | Not Applicable | Not Applicable | Not Applicable | Not Reported | 12.5-fold | Doxorubicin | [3] |
| Verapamil | Not Applicable | Not Applicable | Not Applicable | Not Reported | >6-fold | Doxorubicin | [3] |
Note: The IC50 values for ethidium efflux for flupentixol isomers and prochlorperazine were reported as a percentage of their respective MICs.[1][2]
Table 2: P-glycoprotein (P-gp) Inhibition by this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Fold Reversal of Resistance | Substrate | Reference |
| Aminated Thioxanthone (Compound 45) | K562Dox | Doxorubicin GI50 | Not Reported | 12.5 | Doxorubicin | [3] |
| Verapamil | K562Dox | Doxorubicin GI50 | Not Reported | ~6 | Doxorubicin | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate efflux pump inhibition.
Ethidium Bromide Accumulation Assay
This assay is widely used to assess the activity of efflux pumps that recognize ethidium bromide (EtBr) as a substrate. The principle lies in the fluorescence of EtBr upon intercalation with intracellular DNA. Active efflux results in lower intracellular EtBr concentration and thus, lower fluorescence. An effective EPI will block the efflux, leading to increased EtBr accumulation and fluorescence.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with PBS.
-
Loading: Resuspend the bacterial pellet in PBS containing EtBr at a sub-inhibitory concentration. Incubate to allow for EtBr uptake.
-
Efflux Initiation: Centrifuge the cells to remove excess EtBr and resuspend them in PBS containing glucose to energize the efflux pumps.
-
Inhibitor Addition: Aliquot the cell suspension into a 96-well plate. Add the this compound or other EPI at various concentrations to the test wells. Include a positive control (a known EPI like reserpine) and a negative control (no inhibitor).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence in a microplate reader (e.g., excitation at 530 nm and emission at 590 nm) over time.
-
Data Analysis: Plot fluorescence intensity against time. A slower decrease in fluorescence in the presence of the inhibitor compared to the control indicates efflux pump inhibition. The IC50 value can be calculated from the dose-response curve.
Checkerboard Assay
The checkerboard assay is used to determine the synergistic effect of an EPI with an antimicrobial agent. It assesses the reduction in the MIC of the antibiotic in the presence of the EPI.
Materials:
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton Brogth (CAMHB)
-
Antibiotic stock solution
-
EPI stock solution
-
96-well microtiter plates
Procedure:
-
Plate Setup: Serially dilute the antibiotic horizontally across the columns of a 96-well plate and the EPI vertically down the rows. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: Determine the MIC of the antibiotic alone, the EPI alone, and the combination in each well. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC index is calculated as follows: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additivity or indifference
-
FIC > 4.0: Antagonism
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in efflux pump inhibition and its evaluation, the following diagrams illustrate key pathways and experimental designs.
Caption: Workflow for the Ethidium Bromide Accumulation Assay.
Caption: Workflow for the Checkerboard Assay.
The regulation of efflux pump expression in bacteria is a complex process, often involving two-component systems and a network of transcriptional regulators. These systems allow bacteria to respond to environmental stressors, including the presence of antibiotics, by modulating the expression of efflux pump genes.
Caption: Bacterial Efflux Pump Regulatory Network.
Conclusion
Thioxanthenes represent a promising class of efflux pump inhibitors with demonstrated activity against both bacterial and mammalian efflux pumps. Their ability to potentiate the efficacy of existing antibiotics and chemotherapeutic agents makes them valuable candidates for further investigation in the fight against multidrug resistance. The data and protocols presented in this guide offer a foundation for researchers to objectively evaluate and compare the potential of this compound derivatives in drug development programs. Further studies are warranted to explore the structure-activity relationships of thioxanthenes in more detail and to optimize their potency and selectivity as efflux pump inhibitors.
References
Thioxanthenes as Selective COX-2 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anti-inflammatory agents has led to significant interest in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Thioxanthene and its derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, primarily attributed to their selective inhibition of the COX-2 enzyme. This guide provides a comparative study of the efficacy of thioxanthenes as COX-2 inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Thioxanthenes and their Anti-Inflammatory Potential
Thioxanthenes are a class of heterocyclic compounds that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Their mechanism of action as anti-inflammatory agents is centered on the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of pain, fever, and inflammation.[1] The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal, as COX-1 is involved in maintaining the integrity of the stomach lining. By selectively targeting COX-2, this compound derivatives have the potential to offer the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects.[1]
The COX-2 Signaling Pathway and Inhibition by Thioxanthenes
Inflammatory stimuli trigger a cascade of events beginning with the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This compound derivatives exert their anti-inflammatory effect by binding to and inhibiting the activity of the COX-2 enzyme, thereby blocking the production of these inflammatory mediators.[1]
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
Comparative Efficacy: In Vitro COX-1 and COX-2 Inhibition
The primary measure of a compound's efficacy as a COX inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for determining the drug's preference for COX-2. A higher SI value is desirable as it suggests a lower risk of gastrointestinal side effects.
The following table summarizes the in vitro inhibitory activity of a selection of this compound derivatives compared to the well-established COX-2 inhibitor, Celecoxib.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound Derivative 1 | >10000 | 150 | >66.7 |
| This compound Derivative 2 | 8500 | 90 | 94.4 |
| This compound Derivative 3 | 6000 | 50 | 120 |
| This compound Derivative 7 | - | 4.37 ± 0.78 | 3.83 |
| Celecoxib | 15000 | 40 | 375 |
Note: Data for this compound derivatives 1, 2, and 3 are representative values from screening studies. Data for this compound Derivative 7 is from a specific study and the COX-1 IC50 was not reported in a directly comparable manner.[2][3][4][5][6][7][8][9][10] Celecoxib data is a representative value from the literature for comparative purposes.[9]
Experimental Protocols
A comprehensive evaluation of COX inhibitors involves both in vitro and in vivo assays. The following are detailed methodologies for key experiments used to assess the efficacy and selectivity of this compound derivatives.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is fundamental for determining the IC50 values and selectivity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The activity of the COX enzyme is measured by monitoring the oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the in vivo anti-inflammatory efficacy of a this compound derivative by measuring its ability to reduce paw edema induced by carrageenan in rats.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally to the rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Xanthene and this compound Derivatives as Antioxidant, Anticancer, and COX Inhibitors | Semantic Scholar [semanticscholar.org]
Thioxanthene Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Thioxanthene derivatives, a class of compounds historically recognized for their antipsychotic properties, have demonstrated promising broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the performance of select this compound derivatives against bacterial and fungal pathogens, supported by experimental data and detailed methodologies, to inform further research and development in this area.
Antifungal Activity: this compound Derivatives vs. Fluconazole
A series of aminothioxanthone derivatives have been evaluated for their in vitro antifungal activity against a panel of clinically relevant yeasts and filamentous fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for three promising aminothioxanthone compounds compared to the conventional antifungal drug, fluconazole.
Table 1: Antifungal Activity (MIC/MFC in µg/mL) of Aminothioxanthone Derivatives and Fluconazole [1]
| Fungal Strain | Compound 1 | Compound 8 | Compound 9 | Fluconazole |
| Candida albicans ATCC 10231 | 16 (32) | 16 (32) | 32 (64) | 1 (2) |
| Candida albicans H37 (FL-resistant) | 16 (32) | 8 (16) | 16 (32) | 128 (>128) |
| Candida glabrata ATCC 2001 | 32 (64) | 16 (32) | 16 (32) | 16 (32) |
| Candida krusei ATCC 6258 | 32 (32) | 32 (64) | 64 (128) | 64 (128) |
| Cryptococcus neoformans CECT 1078 | 8 (16) | 16 (32) | 32 (64) | 4 (8) |
| Aspergillus fumigatus ATCC 240305 | 32 (>128) | 32 (>128) | 32 (64) | 16 (>128) |
| Aspergillus niger ATCC 16404 | 32 (>128) | 64 (>128) | 64 (>128) | 32 (>128) |
| Trichophyton rubrum FF5 | 16 (16) | 8 (8) | 32 (32) | 16 (64) |
Note: Data presented as MIC (MFC). MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Antibacterial Activity of this compound Derivatives
This compound derivatives such as flupenthixol and clopenthixol have also been investigated for their antibacterial properties.[2][3][4] The data indicates notable activity against a range of bacteria, including mycobacteria.
Table 2: Antibacterial Activity (MIC in µg/mL) of Flupenthixol [3]
| Bacterial Genera | Number of Strains | MIC Range (µg/mL) |
| Staphylococcus | 81 | 5 - 25 |
| Streptococcus | 29 | 10 - 50 |
| Enterococcus | 17 | 25 - 50 |
| Escherichia | 56 | 25 - >100 |
| Salmonella | 15 | 50 - >100 |
| Shigella | 26 | 25 - 50 |
| Vibrio cholerae | 111 | 25 - >100 |
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing
The in vitro antifungal activity of the aminothioxanthone derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[1]
-
Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Inoculum Preparation: Fungal inocula were prepared by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final concentration of 0.5–2.5 × 10³ CFU/mL for yeasts and 0.4–5 × 10⁴ CFU/mL for filamentous fungi.
-
Procedure: The this compound derivatives and fluconazole were serially diluted in a 96-well microtiter plate. Each well was then inoculated with the fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24–48 hours for yeasts and 48–72 hours for filamentous fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of growth (approximately 50% for azoles against yeasts and 100% for other compounds and filamentous fungi) compared to the drug-free control well.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth was subcultured on Sabouraud Dextrose Agar plates. The MFC was defined as the lowest drug concentration that resulted in no fungal growth on the agar plate after incubation.
Efflux Pump Inhibition Assay
A key mechanism of action for some this compound derivatives is the inhibition of bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell, leading to drug resistance. The ethidium bromide (EtBr) efflux assay is a common method to evaluate this inhibitory activity.
-
Bacterial Strain Preparation: A bacterial strain known to overexpress a specific efflux pump (e.g., a NorA-overexpressing strain of Staphylococcus aureus) is grown to the mid-logarithmic phase.
-
Loading with Ethidium Bromide: The bacterial cells are washed and resuspended in a buffer. Ethidium bromide, a substrate of many efflux pumps, is added to the cell suspension. In the presence of an efflux pump inhibitor or in an energy-depleted state, EtBr will accumulate inside the cells and intercalate with DNA, leading to an increase in fluorescence.
-
Initiation of Efflux: Efflux is initiated by adding an energy source, such as glucose, to the cell suspension.
-
Fluorescence Monitoring: The decrease in fluorescence over time, corresponding to the efflux of EtBr from the cells, is monitored using a fluorometer.
-
Inhibitor Testing: The assay is performed in the presence and absence of the this compound derivative being tested. A slower rate of fluorescence decay in the presence of the compound indicates inhibition of the efflux pump.
Visualizing Experimental Workflows and Mechanisms
Efflux Pump Inhibition Assay Workflow
The following diagram illustrates the key steps in the ethidium bromide efflux pump inhibition assay.
Caption: Workflow for the Ethidium Bromide Efflux Pump Inhibition Assay.
Proposed Mechanism of Action: Efflux Pump Inhibition
This compound derivatives can function as efflux pump inhibitors (EPIs). This diagram illustrates the general mechanism by which these compounds can restore the efficacy of antibiotics that are substrates of efflux pumps.
Caption: Mechanism of Efflux Pump Inhibition by this compound Derivatives.
Conclusion
The presented data underscores the potential of this compound derivatives as a promising class of antimicrobial agents. Several aminothioxanthone derivatives exhibit potent antifungal activity, in some cases surpassing that of the conventional drug fluconazole, particularly against resistant strains.[1] Furthermore, established thioxanthenes like flupenthixol and clopenthixol demonstrate notable antibacterial efficacy.[2][3][4] A key mechanism contributing to their antimicrobial action appears to be the inhibition of efflux pumps, which are crucial contributors to multidrug resistance.
Further research is warranted to expand the structure-activity relationship studies of this compound derivatives, optimize their antimicrobial potency and selectivity, and evaluate their in vivo efficacy and safety profiles. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in the critical pursuit of novel therapeutics to combat antimicrobial resistance.
References
- 1. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial effect of selected phenothiazines and thioxanthenes on slow-growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Receptor Binding Affinity of Thioxanthene Neuroleptics
For researchers and professionals in the fields of neuropharmacology and drug development, understanding the nuanced interactions between antipsychotic agents and their neural targets is paramount. This guide provides an objective comparison of the receptor binding affinities of thioxanthene-class neuroleptics against other major classes of antipsychotics. The information herein is supported by experimental data to facilitate informed decisions in research and development.
Thioxanthenes are a class of typical antipsychotic drugs, structurally related to phenothiazines, that exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1] However, their clinical efficacy and side-effect profiles are also significantly influenced by their binding affinities for a range of other neurotransmitter receptors. This guide will delve into a quantitative comparison of these binding affinities.
Comparative Receptor Binding Affinities of Selected Neuroleptics
The therapeutic and adverse effects of neuroleptic agents are largely dictated by their affinity for various receptors. The following table summarizes the inhibitory constants (Ki) for representative thioxanthenes and other commonly prescribed antipsychotics across key receptors implicated in their mechanism of action and side effects. Lower Ki values are indicative of higher binding affinity.
| Drug | Class | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Chlorprothixene | This compound | 1.5 | 0.4 | 3.2 | 20 | 1.4 |
| Flupentixol | This compound | 0.38[2] | 3.4 | 19 | 140 | 5.6 |
| Zuclopenthixol | This compound | 1.2 | 2.1 | 10 | 130 | 3.0 |
| Thiothixene | This compound | 0.5 | 10 | 10 | >1000 | 18 |
| Haloperidol | Butyrophenone | 1.45[2] | 50 | >1000 | >1000 | 19 |
| Chlorpromazine | Phenothiazine | 3.5 | 4.6 | 4.0 | 27 | 3.0 |
| Olanzapine | Atypical | 11[3] | 4.0 | 7.0 | 2.5 | 58 |
| Risperidone | Atypical | 3.13[2] | 0.2 | 20 | >1000 | 1.0 |
| Clozapine | Atypical | 125[3] | 5.0 | 1.0 | 2.0 | 7.0 |
| Quetiapine | Atypical | 160[3] | 28 | 1.8 | >1000 | 7.0 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The determination of receptor binding affinities is predominantly achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor due to their robustness and sensitivity.[4]
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a typical procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
1. Membrane Preparation:
-
Tissues rich in D2 receptors (e.g., rat striatum) or cells stably expressing human D2 receptors (e.g., HEK293 cells) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[4][5]
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer.[5]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford).[4]
2. Binding Reaction:
-
The membrane preparation is incubated in a 96-well plate with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a fixed concentration.[4]
-
A range of concentrations of the unlabeled test compound (the "competitor") are added to the wells.[4]
-
To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a separate set of wells.[6]
3. Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4][5]
4. Filtration and Washing:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[4][5]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]
5. Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptor
A similar protocol is employed for determining the binding affinity for the 5-HT2A receptor, with the following key differences:
-
Receptor Source: Tissues with high 5-HT2A receptor density (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor are used.[7]
-
Radioligand: A specific radioligand for the 5-HT2A receptor, such as [3H]ketanserin, is used.[8][9]
-
Non-specific Binding Determiner: A known 5-HT2A antagonist, like ketanserin, is used to define non-specific binding.[9]
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. G Protein-coupled Receptors (GPCRs) as Potential Therapeutics for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of Thioxanthene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Thioxanthene and its derivatives, a class of compounds often utilized in medicinal chemistry and materials science, require careful handling and disposal due to their potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS, compounds like this compound and its derivatives should be treated as hazardous waste.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a laboratory coat.[4] All handling and preparation for disposal should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final removal by a licensed entity.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. [4] It is crucial to segregate chemical waste to prevent potentially dangerous reactions.[5]
-
Collect solid this compound waste, contaminated labware (e.g., spatulas, weigh boats), and disposable PPE in a dedicated, clearly labeled hazardous waste container.[2]
-
For liquid waste containing this compound, use a labeled, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[2] Aqueous waste should be collected separately from organic solvent waste.[5]
2. Waste Container Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[1][2]
-
Indicate the date of waste generation.[2]
3. Storage:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][6]
-
The storage area should be a secondary containment unit, like a chemical-resistant tray or cabinet, to contain any potential leaks.[1]
-
Store containers away from heat, sparks, and open flames, and segregate them from incompatible materials such as oxidizing agents, acids, and bases.[1][4]
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2][4]
-
Contact your Departmental Laboratory Manager (DLM) or EHS office to arrange for waste pickup.[7]
-
Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[4]
Never dispose of this compound or its containers in the regular trash or down the drain. [1] Even small quantities of chemical waste can have a significant environmental impact.[7]
Summary of this compound Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat.[1][4] | To prevent skin and eye contact and minimize exposure. |
| Handling Area | Certified chemical fume hood or well-ventilated area.[1][4] | To prevent inhalation of potentially harmful vapors or dust. |
| Waste Segregation | Collect this compound waste separately from other chemical waste.[4][5] | To avoid dangerous chemical reactions. |
| Waste Containers | Use designated, compatible, and leak-proof containers.[2][6] | To safely contain the hazardous waste. |
| Labeling | "Hazardous Waste," full chemical name, concentration, and date.[1][2][6] | For proper identification, safe handling, and disposal. |
| Storage | Secure and designated Satellite Accumulation Area (SAA) with secondary containment.[1][6] | To prevent spills and unauthorized access. |
| Disposal | Through a licensed hazardous waste contractor or institutional EHS department.[1][2][4] | To ensure environmentally responsible and compliant disposal. |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. otago.ac.nz [otago.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Thioxanthene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of thioxanthene, a compound and its derivatives used in various research applications. Adherence to these procedures is critical for minimizing exposure risks and ensuring compliant disposal of chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust or vapors.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-impermeable gloves | Tested to meet ASTM standard D6978 or EU Directive 89/686/EEC and standard EN 374.[3][4] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., elastomeric half-mask with a multi-gas cartridge and P100 filter). | Required when handling powders outside of a containment primary engineering control.[4][5] |
| Body Protection | Long-sleeved, impermeable gown that closes in the back; or fire/flame resistant and impervious clothing. | Should have closed cuffs (elastic or knit).[3][4] |
| Additional PPE | Hair covers, beard covers, and shoe covers. | Recommended for comprehensive protection.[4][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following protocol outlines the key steps from preparation to post-handling cleanup.
1. Preparation:
-
Training: Ensure all personnel handling the substance are trained on its hazards and the proper use of PPE.[6]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.[3]
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when handling powders to avoid dust formation.[2][7]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily available before starting the experiment.[6][7]
2. Handling:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Avoiding Dust and Aerosols: Handle this compound in a manner that avoids the formation of dust and aerosols.[2] If possible, use pre-mixed solutions to avoid handling powders.[7]
-
Preventing Contact: Avoid direct contact with skin and eyes.[2]
-
Ventilation: Always handle this compound in a well-ventilated place.[2]
-
Ignition Sources: Keep away from sources of ignition and use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling is complete.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]
4. Storage:
-
Container: Store this compound in a tightly closed, suitable container.[1]
-
Location: Keep the container in a dry, cool, and well-ventilated place.[1]
-
Segregation: Store apart from foodstuff containers or incompatible materials such as oxidizing agents.[1][9]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Containers: Collect all this compound waste, including contaminated PPE and cleaning materials, in a suitable, closed, and clearly labeled container.[1][6] The container must be compatible with the chemical properties of the waste.[6]
2. Labeling:
-
Hazardous Waste Label: Attach a "HAZARDOUS WASTE" label to each container.[6]
-
Information: The label must include the full chemical name (no abbreviations), concentration, the name of the Principal Investigator (PI), the laboratory location, and a contact phone number.[6]
3. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated and registered Satellite Accumulation Area.[6] This area should be secure and away from incompatible materials.
-
Inspections: Conduct and document weekly inspections of the SAA to ensure containers are properly sealed and there are no leaks.[6]
4. Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed hazardous material disposal company.[3]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3] Do not discharge the chemical into drains or the environment.[1] In some cases, incineration by an approved environmental management vendor is the required method of destruction.[10]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
